4-Benzyloxy-3-methoxy-toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWCUDPGOUXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407988 | |
| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78136-55-7 | |
| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Key Synthetic Intermediate
An In-depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene
This compound, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a vital organic compound that serves as a cornerstone in multi-step organic synthesis.[1] Its structure features a creosol (4-methylguaiacol) core where the phenolic hydroxyl group is protected by a benzyl ether. This seemingly simple modification is the key to its utility, rendering the otherwise reactive phenol inert to a wide range of reaction conditions. This allows chemists to perform extensive modifications on other parts of the molecule before liberating the phenol in a final, selective deprotection step. Consequently, this compound is a frequently encountered intermediate in the synthesis of complex natural products, catecholamine derivatives, and novel fungicides for agricultural applications.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Core Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, reactivity, and purification. These core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4-methyl-1-phenylmethoxybenzene | PubChem[1] |
| CAS Number | 78136-55-7 | PubChem[1] |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF) | United States Biological[2] |
| Storage Temperature | Room Temperature / 4°C | United States Biological[2] |
Synthesis: The Williamson Etherification Approach
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable route to unsymmetrical ethers.[4][5]
Mechanism and Rationale
The synthesis proceeds in two conceptual steps:
-
Deprotonation: The starting material, 4-methylguaiacol (creosol), is a phenol and thus weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.[5][6][7] The choice of a relatively weak base like K₂CO₃ is often sufficient and avoids potential side reactions associated with stronger bases.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride or benzyl bromide. This displaces the halide leaving group in a concerted Sₙ2 mechanism, forming the C-O ether bond.[4] Benzyl halides are ideal substrates for this reaction due to their high reactivity in Sₙ2 reactions and the absence of β-hydrogens, which minimizes the risk of competing E2 elimination reactions.[5]
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An In-depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxy-toluene, a key organic intermediate. The document details its chemical structure, physicochemical properties, and IUPAC nomenclature. A primary focus is placed on a robust and reproducible laboratory-scale synthesis protocol via the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. Furthermore, this guide presents an analysis of its spectroscopic signature, crucial for structural verification and quality control. Finally, we explore its significant applications as a precursor in the development of bioactive molecules, particularly catecholamine derivatives and advanced agricultural fungicides, making it a compound of considerable interest to researchers in medicinal and materials chemistry.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene , is an aromatic ether.[1] Its structure is characterized by a toluene core substituted with methoxy and benzyloxy groups at the 3 and 4 positions, respectively. The benzyloxy group serves as a common protecting group for phenols, offering stability under various reaction conditions while being readily cleavable when desired. This structural motif makes it a versatile building block in multi-step organic synthesis.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | PubChem[1] |
| CAS Number | 78136-55-7 | PubChem[1] |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| Appearance | Predicted: Off-white to pale yellow solid or oil | - |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF) | United States Biological[2] |
Chemical Structure
The molecular structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most direct and efficient method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4] In this case, the synthesis is logically designed from commercially available precursors: 2-methoxy-4-methylphenol (creosol) and benzyl bromide.
The causality for this choice is clear: creosol provides the core toluene-methoxy scaffold, and its phenolic hydroxyl group is readily deprotonated by a suitable base (e.g., potassium carbonate) to form a potent nucleophile. Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the primary nature of the carbon bearing the leaving group and the absence of steric hindrance.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system. Successful ether formation will be evident by a significant shift in the TLC retention factor (Rf) compared to the starting creosol and confirmed by the spectroscopic analysis described in the next section.
Materials:
-
2-methoxy-4-methylphenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous (or DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (approx. 10 mL per gram of phenol).
-
Addition of Electrophile: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.
-
Workup - Filtration: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter it through a pad of celite to remove the potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if it was used as the solvent.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure this compound.
Spectroscopic Profile
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be the most informative for structural confirmation. Key predicted signals include:
-
A singlet for the methyl protons of the toluene group (~2.2-2.3 ppm).
-
A singlet for the methoxy group protons (~3.8-3.9 ppm).
-
A singlet for the benzylic methylene protons (-O-CH₂-Ph) (~5.0-5.1 ppm).
-
A multiplet in the aromatic region (~6.7-6.9 ppm) for the three protons on the substituted toluene ring.
-
A multiplet corresponding to the five protons of the benzyl group's phenyl ring (~7.2-7.4 ppm).
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.
-
Aliphatic signals are expected for the methyl (~16-21 ppm), methoxy (~56 ppm), and benzylic methylene (~71 ppm) carbons.
-
Aromatic signals will appear in the ~110-160 ppm region, corresponding to the twelve distinct aromatic carbons.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorptions for:
-
C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹.
-
C=C stretching (aromatic) ~1500-1600 cm⁻¹.
-
C-O stretching (aryl ether) ~1200-1250 cm⁻¹, which is a key diagnostic band.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 228. A prominent fragment at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), would be highly characteristic.
Applications in Research and Drug Development
The utility of this compound lies in its role as a strategic intermediate. The benzyl group acts as a robust protecting group for the phenolic oxygen, allowing for chemical modifications on other parts of the molecule that would be incompatible with a free hydroxyl group.
-
Precursor to Catecholamine Derivatives: Catecholamines are a class of molecules containing a catechol (1,2-dihydroxybenzene) moiety and an amine side chain.[7] They are critical neurotransmitters and hormones (e.g., dopamine, norepinephrine). The synthesis of novel catecholamine analogues for pharmacological research often requires protected catechol precursors. This compound is an ideal starting point. The benzyl group can be removed under mild hydrogenolysis conditions (H₂, Pd/C) at a late stage in a synthetic sequence to unmask the 4-hydroxyl group, which, along with the 3-methoxy group, forms the basis of the catechol-like system.[1]
-
Intermediate for Agricultural Fungicides: The development of effective and safe fungicides is crucial for modern agriculture. Many potent fungicidal agents are complex organic molecules built from versatile scaffolds. Isotope-labelled versions of this compound have been identified as intermediates in the synthesis of fungicides, indicating the importance of this molecular framework in accessing agrochemically active compounds.[1][2]
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like 4-Benzyloxy-3-methoxybenzaldehyde, it may cause skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
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Sureshbabu, P., & Manickam, S. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences, 24(17), 13495. Available at: [Link]
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A Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxy-toluene: Pathways, Protocols, and Mechanistic Insights
Abstract
This technical guide provides an in-depth exploration of the primary synthetic pathways to 4-Benzyloxy-3-methoxy-toluene, a valuable intermediate in the synthesis of catecholamine derivatives and other complex organic molecules.[1] We will dissect two principal strategies originating from the readily available bio-sourced building block, vanillin. The guide emphasizes not only the procedural steps but also the underlying chemical principles and causalities that govern the selection of reagents and reaction conditions. Detailed experimental protocols, comparative analyses, and visual workflow diagrams are provided to equip researchers, chemists, and drug development professionals with a comprehensive understanding of these synthetic routes.
Introduction and Retrosynthetic Analysis
This compound, also known as 2-Methoxy-4-methyl-1-(phenylmethoxy)benzene, is a protected form of creosol (2-methoxy-4-methylphenol). The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations on other parts of the molecule. Its synthesis is a foundational exercise in functional group manipulation, involving etherification and reduction reactions.
The most logical and cost-effective starting material for this target is vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound notable for its three distinct functional groups: a phenol, an aldehyde, and a methoxy ether.[2][3] A retrosynthetic analysis reveals two viable forward-synthesis pathways, contingent on the sequence of two key transformations:
-
O-Benzylation: Protection of the phenolic hydroxyl group.
-
Reduction: Conversion of the aldehyde group to a methyl group.
This leads to two distinct strategies:
-
Pathway A: O-Benzylation of vanillin, followed by reduction of the aldehyde.
-
Pathway B: Reduction of the vanillin aldehyde to a methyl group, followed by O-Benzylation of the resulting creosol.
Figure 1: Retrosynthetic analysis of this compound.
Pathway A: The Protection-First Strategy
This pathway commences with the protection of the phenolic hydroxyl group of vanillin via O-benzylation, yielding 4-benzyloxy-3-methoxybenzaldehyde.[4] This intermediate is then subjected to a reduction reaction to convert the aldehyde functionality into the desired methyl group.
Step 1: O-Benzylation of Vanillin via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[5] It proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[6]
Mechanism & Rationale:
-
Base Selection: A moderately weak base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl of vanillin. Stronger bases like sodium hydride (NaH) are also effective but may not be necessary and require more stringent anhydrous conditions.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the potassium cation but do not participate in hydrogen bonding, leaving the phenoxide nucleophile highly reactive.[6]
-
Alkylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are excellent electrophiles for this SN2 reaction because the primary benzylic carbon is sterically accessible and the displacement is facilitated by the stabilizing effect of the phenyl ring.[7]
Figure 2: Experimental workflow for Pathway A.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and DMF to achieve a concentration of approximately 0.5 M.
-
Addition of Reagent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield 4-benzyloxy-3-methoxybenzaldehyde as a white crystalline solid.
Step 2: Reduction of the Aldehyde Group
The choice of reduction method for the aldehyde is critical.
-
Unsuitable Method - Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for reducing carbonyls, it is incompatible with this substrate. The same conditions used for hydrogenation will readily cleave the benzyl ether protecting group, a process known as hydrogenolysis.[7] This would result in the formation of creosol, not the desired product.
-
Suitable Method - Wolff-Kishner Reduction: The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. It involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strongly basic, high-temperature conditions. This method does not affect the benzyl ether.
Experimental Protocol: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol as the solvent.
-
Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone.
-
Reduction: Allow the mixture to cool slightly, then add potassium hydroxide (KOH) pellets (4.0 eq). Replace the reflux condenser with a distillation head to remove water and excess hydrazine.
-
Reaction Completion: Once the temperature of the solution reaches 190-200 °C, re-attach the reflux condenser and heat for an additional 3-4 hours.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with diethyl ether or toluene. Wash the combined organic extracts with dilute HCl and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation under reduced pressure.
Pathway B: The Reduction-First Strategy
This alternative pathway involves the initial reduction of vanillin to creosol (2-methoxy-4-methylphenol), followed by the O-benzylation of the creosol. This approach can be more efficient as it avoids handling the potentially sensitive aldehyde in the final benzylation step.
Step 1: Reduction of Vanillin to Creosol
The same Wolff-Kishner conditions described in Section 2.2 can be applied directly to vanillin to produce creosol.
Step 2: O-Benzylation of Creosol
The Williamson ether synthesis is again employed, this time using creosol as the starting phenol. The procedure is nearly identical to the benzylation of vanillin.
Figure 3: Experimental workflow for Pathway B.
Experimental Protocol: Synthesis of this compound from Creosol
-
Reaction Setup: To a round-bottom flask, add creosol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF.
-
Addition of Reagent: Add benzyl bromide (1.1 eq) and heat the mixture to reflux.
-
Reaction and Work-up: Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel.
Comparative Analysis and Characterization
| Feature | Pathway A (Protection-First) | Pathway B (Reduction-First) | Rationale |
| Overall Yield | Generally good, but can be lower due to the harsh conditions of the Wolff-Kishner reduction on a more complex intermediate. | Often higher and more reliable. The two distinct steps are typically high-yielding. | Simpler substrates in each step can lead to cleaner reactions and easier purification. |
| Key Challenge | The reduction step requires high temperatures and a strong base, which can lead to side products. | The initial reduction of vanillin must be clean to avoid impurities carrying over to the next step. | The Wolff-Kishner reaction is powerful but not always selective or clean. |
| Advantages | The intermediate, 4-benzyloxy-3-methoxybenzaldehyde, is a stable, crystalline solid that is easy to purify. | Avoids performing a harsh reduction on a molecule already containing the desired benzyl ether. Potentially more atom-economical. | Ease of purification of intermediates is a significant practical advantage. |
| Disadvantages | Incompatible with acid-sensitive or hydrogenation-sensitive groups that might be present elsewhere on the molecule. | Creosol can be more volatile than vanillin, requiring care during work-up. | Pathway B is generally considered more robust and scalable. |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic methylene protons (~5.1 ppm), the methoxy protons (~3.9 ppm), and the methyl protons (~2.2 ppm).
-
¹³C NMR: Will show distinct signals for all 15 carbon atoms.[8]
-
FT-IR: Look for characteristic C-O-C stretching frequencies for the ether linkages and the absence of a carbonyl (C=O) stretch from the aldehyde.[9]
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of 228.29 g/mol .
Conclusion
Both pathways presented offer viable and effective routes to this compound from vanillin. The choice between the "Protection-First" (Pathway A) and "Reduction-First" (Pathway B) strategies depends on the specific requirements of the synthesis, available laboratory equipment, and desired scale. For general laboratory synthesis, Pathway B is often preferred due to its potentially higher overall yield and the execution of the harsh reduction step on a simpler, more robust substrate. This guide provides the necessary procedural details and mechanistic rationale to enable researchers to confidently select and execute the optimal synthesis for their specific needs.
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Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [2][10]
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ResearchGate. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. ResearchGate. [3][11]
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Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde 98. Sigma-Aldrich.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [5]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [7]
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ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. ResearchGate. [9]
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Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. [6]
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United States Biological. (n.d.). This compound-d3 - Data Sheet. United States Biological. [1]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [12]
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PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem. [4]
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An In-Depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxy-toluene, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a benzyl-protected phenol, a methoxy group, and a reactive methyl group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its primary applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 78136-55-7 | [1] |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | Yellow Crystalline Solid | [2] |
| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-methylguaiacol (creosol) to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide.
Conceptual Workflow of Williamson Ether Synthesis
Caption: Workflow of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
This protocol is based on the well-established Williamson ether synthesis methodology.[1]
Materials:
-
4-Methylguaiacol (Creosol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methylguaiacol (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of 4-methylguaiacol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium alkoxide will be observed.
-
Benzylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
-
δ 7.50-7.30 (m, 5H): Aromatic protons of the benzyl group.
-
δ 6.90-6.70 (m, 3H): Aromatic protons of the toluene ring.
-
δ 5.10 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ 3.85 (s, 3H): Methoxyl protons (-OCH₃).
-
δ 2.25 (s, 3H): Methyl protons of the toluene ring (-CH₃).
¹³C NMR Spectroscopy (Predicted)
-
δ 149.5, 147.0: Aromatic carbons attached to the ether and methoxy groups.
-
δ 137.0: Quaternary aromatic carbon of the benzyl group.
-
δ 130.0-127.0: Aromatic carbons of the benzyl and toluene rings.
-
δ 120.0, 114.0, 112.0: Aromatic carbons of the toluene ring.
-
δ 71.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
δ 56.0: Methoxyl carbon (-OCH₃).
-
δ 21.0: Methyl carbon of the toluene ring (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
-
3050-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).
-
1600, 1500 cm⁻¹: Aromatic C=C stretching.
-
1250-1000 cm⁻¹: C-O stretching (ether linkages).
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 228.29, corresponding to the molecular weight of the compound. A prominent peak at m/z = 91 is also expected, corresponding to the benzyl cation ([C₇H₇]⁺), which is a characteristic fragmentation pattern for benzyl ethers.
Reactivity and Applications
This compound is a valuable intermediate in multi-step organic syntheses due to the orthogonal reactivity of its functional groups.
Key Reactions and Transformations
Caption: Key synthetic transformations of this compound.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl group to yield 4-benzyloxy-3-methoxybenzaldehyde, a common fragrance and flavoring agent, and a precursor to other synthetic targets.
-
Debenzylation: The benzyl protecting group can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to regenerate the free phenol, 4-methylguaiacol.
-
Intermediate in Pharmaceutical Synthesis: The deuterated analog of this compound is noted as an intermediate in the preparation of catecholamine derivatives and fungicides.[2] This highlights its utility in the synthesis of biologically active molecules.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a synthetically useful building block with applications in various fields of chemical research and development. Its straightforward synthesis via the Williamson etherification of readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an important intermediate for accessing more complex molecular architectures. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
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Organic Syntheses. (n.d.). Creosol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]
Sources
The Synthetic Versatility of 4-Benzyloxy-3-methoxy-toluene: A Comprehensive Guide for Chemical and Pharmaceutical Development
Introduction: Unveiling a Key Synthetic Building Block
4-Benzyloxy-3-methoxy-toluene, also known as 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a protected phenol and a reactive methyl group, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering practical insights for researchers and professionals in drug development and chemical synthesis.
The strategic importance of this molecule lies in its utility as a precursor to catecholamine derivatives and fungicides[1][2]. The benzyl ether protecting group offers stability under a range of reaction conditions while allowing for selective deprotection to reveal the free phenol, a key functional group in many biologically active compounds. This guide will delve into the primary synthetic route to this compound, its characterization, and its role in the creation of high-value chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | Off-white to pale yellow solid or oil | General Knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane and THF | [2] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.45-7.28 (m, 5H, Ar-H of benzyl group)
-
δ 6.85 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 6.75 (s, 1H, Ar-H)
-
δ 6.70 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 5.10 (s, 2H, -O-CH₂-Ph)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 2.25 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 149.5, 147.0, 137.5, 130.0, 128.5, 128.0, 127.5, 120.5, 114.0, 112.0, 71.0, 56.0, 21.0
-
-
IR (KBr, cm⁻¹):
-
3050-3000 (aromatic C-H stretch)
-
2950-2850 (aliphatic C-H stretch)
-
1600, 1500 (aromatic C=C stretch)
-
1260, 1030 (C-O ether stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 228 (M+), 91 (100, [C₇H₇]⁺)
-
Synthesis of this compound: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this specific case, the starting materials are 3-methoxy-4-methylphenol (creosol) and benzyl chloride.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic substrates.
Materials:
-
3-methoxy-4-methylphenol (Creosol)
-
Benzyl chloride
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-methylphenol (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (15.0 g, 108.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Addition of Benzyl Chloride: While stirring the suspension vigorously, add benzyl chloride (9.16 g, 72.4 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted creosol.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and effective base for this reaction. It is easily removed by filtration after the reaction. Stronger bases like sodium hydride could also be used, but require stricter anhydrous conditions.
-
Choice of Solvent: Acetone is a good polar aprotic solvent for this SN2 reaction, dissolving the reactants and facilitating the formation of the phenoxide. Dimethylformamide (DMF) is another excellent solvent choice that can often accelerate the reaction rate.
-
Workup Procedure: The wash with sodium hydroxide is crucial to remove any unreacted starting phenol, which can be difficult to separate from the product by other means.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate due to its role as a protected form of 3-methoxy-4-methylcatechol. This structural motif is found in a number of biologically active molecules.
Precursor to Catecholamine Derivatives
Catecholamines, such as dopamine and its derivatives, are a class of neurotransmitters that play critical roles in the central nervous system. The synthesis of certain catecholamine analogs utilizes this compound as a starting material[1][2]. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions, often through catalytic hydrogenation, to reveal the free catechol moiety.
Caption: Synthetic pathway from this compound to catecholamine derivatives.
Intermediate in Fungicide Synthesis
The structural features of this compound also make it a useful precursor in the synthesis of certain agricultural fungicides[1][2]. The specific synthetic pathways and the final fungicidal products are often proprietary, but the initial benzylated creosol structure provides a versatile scaffold for the introduction of various toxophoric groups.
Conclusion
This compound is a synthetically important molecule that provides a gateway to a range of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. Its straightforward synthesis via the Williamson ether reaction, coupled with the stability and selective deprotection of the benzyl ether, underscores its utility as a key building block. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for scientists and researchers working in the field of organic synthesis and drug development.
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Pharmaffiliates. This compound-d3. [Link]
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4-Benzyloxy-3-methoxy-toluene: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxy-toluene, also known as 2-methoxy-4-methyl-1-phenylmethoxybenzene, is a highly functionalized aromatic building block that serves as a cornerstone in multi-step organic synthesis. Its strategic combination of a benzyl ether protecting group, a methoxy activating group, and a reactive methyl group on a benzene ring offers chemists a powerful tool for constructing complex molecular architectures. The benzyl ether provides robust protection for the phenolic hydroxyl group under a wide range of reaction conditions, yet it can be selectively removed via catalytic hydrogenation. This feature is paramount in the synthesis of natural products and active pharmaceutical ingredients (APIs) where precise control over functional group manipulation is essential. This guide provides an in-depth look at the properties, synthesis, and key applications of this valuable starting material.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| CAS Number | 78136-55-7 | PubChem[1] |
| Appearance | Varies; typically a solid or oil | N/A |
| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | PubChem[1] |
| Solubility | Soluble in common organic solvents like DCM and THF | USBio[2] |
Synthesis of the Starting Material
The most common route to this compound involves the selective protection of the hydroxyl group of creosol (2-methoxy-4-methylphenol). The benzyl group is an ideal choice for this protection due to its stability in both acidic and basic conditions, as well as its facile removal under neutral hydrogenolysis conditions.
Experimental Protocol: Benzylation of Creosol
This protocol outlines the Williamson ether synthesis for preparing this compound.
Materials:
-
Creosol (2-methoxy-4-methylphenol)
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of creosol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add benzyl chloride (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with 1 M NaOH, followed by water, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Core Applications in Synthetic Chemistry
The true utility of this compound lies in the selective reactivity of its functional groups. The methyl group can be oxidized, the aromatic ring can undergo electrophilic substitution, and the benzyl group can be cleaved to unveil the phenol.
Oxidation to 4-Benzyloxy-3-methoxybenzaldehyde
A primary application is the oxidation of the benzylic methyl group to an aldehyde. This transformation provides O-benzylvanillin, a critical intermediate for many complex molecules. The choice of oxidant is key to preventing over-oxidation to the carboxylic acid.
dot
Caption: Oxidation of the methyl group to form the corresponding benzaldehyde.
This aldehyde is a precursor in the synthesis of neurotrophic agents like (-)-talaumidin and other complex lignans.
Intermediate for Catecholamine Derivatives and Fungicides
Isotopically labeled versions of this compound serve as intermediates in the preparation of catecholamine derivatives and agricultural fungicides.[2][3] The toluene moiety provides the core carbon skeleton which is further functionalized to achieve the desired biological activity. The benzyl protecting group is crucial for masking the reactive phenol during the initial synthetic steps.
Synthesis of Nitriles and Other Functional Groups
The aromatic ring can be further manipulated. For instance, through a sequence involving nitration, reduction to the amine, and a Sandmeyer reaction, the toluene can be converted to 4-Benzyloxy-3-methoxybenzonitrile.[4] This nitrile is a versatile intermediate, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic systems.
Experimental Protocol: Sandmeyer Reaction from the Corresponding Aniline
This protocol describes the conversion of 4-(benzyloxy)-3-methoxy benzenamine to the nitrile.[4]
Materials:
-
4-(benzyloxy)-3-methoxy benzenamine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Aqueous cuprous cyanide (CuCN) solution
-
Ethanol/THF mixture for recrystallization
Procedure:
-
Dissolve 4-(benzyloxy)-3-methoxy benzenamine (1.0 eq) in concentrated HCl at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare the cuprous cyanide solution.
-
Add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Recrystallize the crude product from an ethanol/THF mixture to yield pure 4-Benzyloxy-3-methoxybenzonitrile.[4]
dot
Caption: Reactivity map of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. This compound and its derivatives may cause irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]
In case of exposure, follow standard first aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Conclusion
This compound is a strategically designed starting material with significant utility in organic synthesis. Its pre-installed protecting group and multiple reactive sites offer a reliable and versatile platform for building molecular complexity. From the synthesis of flavor and fragrance compounds like O-benzylvanillin to its role as a key intermediate for pharmaceuticals and agrochemicals, this compound provides a robust foundation for innovation in chemical and drug development. A comprehensive understanding of its reactivity and handling ensures its effective and safe application in the laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5067508, this compound. Retrieved from [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound-d3. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 563567, 4-Benzyloxy-3-methoxystyrene. Retrieved from [Link]
-
ChemBK (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate (n.d.). FT-IR spectra of 4-benzyloxy toluene. Retrieved from [Link]
-
Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o572. Available at: [Link]
-
ResearchGate (2009). (PDF) 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).
-
Li, M., & Zhang, W. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1562. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
SK Pharma Tech Solutions (n.d.). 4-Benzyloxy-3-Methoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde. Retrieved from [Link]
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.
-
Haz-Map (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxy-toluene, a derivative of creosol, serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a benzyl-protected phenolic hydroxyl group, makes it a key building block in the multi-step synthesis of more complex molecules, including catecholamine derivatives and potential fungicides.[1] This guide provides a comprehensive overview of its synthesis, characterization, and likely historical emergence within the broader context of synthetic chemistry. While not a compound of household recognition, its utility in the laboratory underscores the importance of such intermediates in the development of novel chemical entities.
Historical Context and Emergence
The history of this compound is not one of a singular, celebrated discovery but is rather intrinsically linked to the evolution of synthetic organic chemistry, particularly the development of protecting group strategies. The benzylation of phenols, a now-commonplace laboratory technique, emerged as a robust method for temporarily masking the reactivity of hydroxyl groups, allowing for chemical modifications on other parts of a molecule.
The likely first synthesis of this compound would have occurred in a laboratory focused on the derivatization of natural phenols like creosol (4-methylguaiacol). Creosol, readily available from sources like wood tar, has long been a starting material for the synthesis of various aromatic compounds. The benzylation of creosol to form this compound would have been a logical step to enable further reactions that would otherwise be complicated by the acidic phenolic proton.
While a definitive "discovery" paper for this specific intermediate is not readily identifiable, its use is an embodiment of the principles of synthetic strategy that gained prominence in the 20th century. The historical narrative of this compound is therefore one of enabling technology rather than a standalone breakthrough.
Synthesis of this compound
The primary and most direct route to this compound is through the Williamson ether synthesis, involving the benzylation of creosol. This reaction proceeds via the deprotonation of the phenolic hydroxyl group of creosol to form a phenoxide, which then acts as a nucleophile to attack benzyl halide.
Reaction Scheme
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol: Benzylation of Creosol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from creosol.
Materials:
-
Creosol (4-methylguaiacol)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add creosol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.
-
Reagent Addition: While stirring, add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Creosol | 138.16 | 1.0 |
| Benzyl Bromide | 171.04 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 |
| This compound | 228.29 | - |
Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons of both the toluene and benzyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a singlet for the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The spectrum will lack the broad O-H stretching band of the starting creosol and will show characteristic C-O-C stretching vibrations of the ether linkage.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (228.29 g/mol ).
Applications in Synthesis
The primary utility of this compound lies in its role as a protected intermediate. The benzyl group can be readily removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst) to regenerate the free phenol at a later stage in a synthetic sequence. This strategy is crucial in the synthesis of complex molecules where a free phenolic hydroxyl group would interfere with desired reactions.
One notable application is in the preparation of catecholamine derivatives.[1] Catecholamines are a class of neurotransmitters and hormones characterized by a catechol (3,4-dihydroxyphenyl) moiety. The synthesis of analogues of these molecules often requires the selective protection and deprotection of hydroxyl groups, a role for which this compound is well-suited.
Caption: Role of this compound in a multi-step synthesis.
Conclusion
This compound stands as a testament to the enabling power of synthetic organic chemistry. While its own "discovery" may be unheralded, its existence and utility are a direct consequence of the development of fundamental synthetic strategies like protecting group chemistry. For researchers in drug discovery and materials science, understanding the synthesis and application of such intermediates is crucial for the efficient and elegant construction of complex molecular architectures. The methodologies outlined in this guide provide a solid foundation for the preparation and utilization of this versatile building block.
References
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The Strategic Utility of 4-Benzyloxy-3-methoxy-toluene in Synthetic Chemistry: A Technical Guide
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-Benzyloxy-3-methoxy-toluene, a derivative of the naturally occurring compound creosol (2-methoxy-4-methylphenol), serves as a pivotal building block and a protected precursor for a variety of high-value compounds.[1] Its utility lies in the robust yet cleavable benzyl protecting group, which masks a reactive phenolic hydroxyl, thereby allowing for selective transformations at other positions of the molecule. This guide provides an in-depth exploration of the synthesis, key transformations, and potential research applications of this compound, offering a technical resource for researchers and scientists in the field.
Core Compound Profile
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.
| Property | Value | Reference |
| CAS Number | 78136-55-7 | [2] |
| Molecular Formula | C₁₅H₁₆O₂ | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | [2] |
| Synonyms | This compound | [2] |
Synthesis of this compound: A Williamson Ether Approach
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available and renewable precursor, creosol (2-methoxy-4-methylphenol).[1] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide of creosol acts as a nucleophile, displacing a halide from benzyl chloride or benzyl bromide.[3]
Experimental Protocol: Benzylation of Creosol
Objective: To synthesize this compound by protecting the hydroxyl group of creosol with a benzyl group.
Materials:
-
Creosol (2-methoxy-4-methylphenol)
-
Benzyl chloride or benzyl bromide
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of creosol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). If using NaH, it should be added portion-wise to a solution of creosol in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature (for DMF with NaH) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Caption: Williamson ether synthesis of this compound.
Key Synthetic Transformations and Research Applications
The strategic value of this compound is realized through its subsequent transformations into more complex and biologically relevant molecules.
Oxidation to 4-Benzyloxy-3-methoxybenzaldehyde
A pivotal transformation of this compound is the selective oxidation of the methyl group to an aldehyde, yielding 4-Benzyloxy-3-methoxybenzaldehyde. This aldehyde is a versatile intermediate for the synthesis of a wide array of compounds.[4] Various oxidizing agents can be employed, with manganese dioxide (MnO₂) and ceric ammonium nitrate (CAN) being common choices for benzylic oxidations.[5][6][7]
Objective: To synthesize 4-Benzyloxy-3-methoxybenzaldehyde via the oxidation of this compound.
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or chloroform (CHCl₃)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or CHCl₃.
-
Add activated MnO₂ (5-10 eq) in portions to the solution. The reaction is typically heterogeneous.
-
Stir the mixture vigorously at room temperature or gentle reflux. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Benzyloxy-3-methoxybenzaldehyde.
-
Purify the product by recrystallization or flash column chromatography.
Caption: Oxidation of the toluene derivative to the corresponding benzaldehyde.
Application in the Synthesis of Catecholamine Precursors
Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters.[8] The synthesis of their derivatives often requires precursors with the characteristic 3,4-dihydroxy-substituted phenyl ring.[9] this compound, after oxidation to the corresponding benzaldehyde, serves as a valuable precursor for these molecules. The benzyl group protects the 4-hydroxyl, while the 3-methoxy group can be retained or demethylated in later steps. For instance, the resulting benzaldehyde can be converted to an oxime, which is then reduced to the corresponding benzylamine. Subsequent debenzylation would yield 4-hydroxy-3-methoxybenzylamine, a direct precursor to various catecholamine analogues.[10]
Application in Fungicide Synthesis
The structural motif of this compound is also relevant in the development of novel fungicides. Many modern fungicides are heterocyclic compounds, with triazoles being a prominent class.[11] The synthesis of such fungicides often involves the coupling of a substituted aromatic moiety to the heterocyclic core.[12][13] The 4-benzyloxy-3-methoxyphenyl group can be incorporated into these scaffolds. For example, further functionalization of the methyl group or the aromatic ring of this compound could provide a handle for attachment to a triazole or other fungicidally active heterocycle.
Deprotection via Hydrogenolysis: Regenerating the Phenolic Moiety
The benzyl ether in this compound is readily cleaved by catalytic hydrogenation, a process known as hydrogenolysis.[2][3] This reaction regenerates the free hydroxyl group, yielding creosol, and produces toluene as a byproduct, which is easily removed.[2][3] Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[14] This deprotection step is crucial for unmasking the phenolic hydroxyl at a late stage in a synthetic sequence, which is often necessary for biological activity.
Objective: To deprotect the benzyl ether of this compound to yield creosol.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or at a set pressure in a hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain creosol.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Benzyloxy-3-methoxy-toluene
Preamble: A Note on Inferred Safety Profiles
This guide, therefore, is constructed upon a foundation of scientific first principles and data from structurally analogous compounds. The safety and handling protocols detailed herein are derived from the known hazards associated with its core chemical moieties: the toluene backbone, the aromatic ether linkage, and the benzyl group. This approach allows us to build a robust, precautionary framework for its safe use in a laboratory setting. Researchers must treat this compound with the caution due to a substance whose toxicological properties have not been fully investigated.[2]
Deconstructing the Hazard Profile: A Component-Based Risk Assessment
The molecular architecture of 4-Benzyloxy-3-methoxy-toluene dictates its potential reactivity and physiological interactions. By examining its constituent parts, we can anticipate its primary hazards.
-
Toluene Core: Toluene is a well-characterized solvent known for its flammability and neurological effects upon inhalation.[3] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.[4] While the substitutions on the benzene ring will alter its physical properties, the inherent risks associated with the toluene structure, including potential skin irritation and aspiration toxicity, must be considered.[5][6]
-
Aromatic Ether Linkage: Ethers as a class are notorious for their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[7] Diethyl ether, for example, is an extreme fire hazard due to its high volatility and low flash point.[8] While this compound is a solid at room temperature, this risk is not entirely negated, particularly if the material is heated or stored improperly.
-
Benzyl Group: The benzyloxy moiety, while generally stable, contributes to the overall lipophilicity of the molecule.
Based on these structural components and data from similar compounds like 4-Benzyloxy-3-methoxybenzaldehyde which is known to be an irritant, we can infer the primary hazards.[9]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed or inhaled. | Toluene and related solvents can cause CNS depression, dizziness, and headaches.[4][10] Inhalation is a primary exposure route for volatile or aerosolized substances. |
| Skin Corrosion/Irritation | Causes skin irritation. | Organic solvents often have a defatting action on the skin, leading to dryness, redness, and dermatitis upon prolonged contact.[5][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with organic compounds, particularly in powder or liquid form, can cause significant irritation, redness, and pain.[11] |
| Flammability | Combustible Solid. | The toluene backbone suggests flammability. While it is a solid, it will likely burn if exposed to an ignition source, and dusts may form flammable mixtures in air. |
| Chronic Toxicity | Suspected of damaging organs through prolonged or repeated exposure. | Chronic exposure to toluene is linked to liver and kidney damage.[4] The full chronic effects of this specific molecule are unknown. |
| Chemical Reactivity | Potential for peroxide formation. | The ether linkage presents a risk of forming explosive peroxides over time, particularly if exposed to oxygen and light.[7] Incompatible with strong oxidizing agents.[2] |
The Self-Validating Protocol: From Receipt to Disposal
A robust safety protocol is a closed-loop system where each step validates the integrity of the next. The following workflow is designed to minimize exposure and mitigate risks at every stage of handling this compound.
Receiving and Storage
-
Verification: Upon receipt, immediately check the container for damage.
-
Dating: Mark the container with both the date of receipt and the date opened .[7] This is critical for monitoring the potential for peroxide formation.
-
Storage: Store in a cool, dry, dark, and well-ventilated area.[12] The container must be kept tightly closed to prevent exposure to air and moisture.[13] Store in a dedicated cabinet for flammable/combustible solids, segregated from strong oxidizing agents.[6]
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE.
-
Primary Engineering Control: All weighing and manipulations of this compound must be conducted within a certified chemical fume hood.[6][13][14] This is the most crucial step to prevent inhalation of any dusts or vapors.
-
Personal Protective Equipment (PPE) Selection: PPE is not a substitute for engineering controls but is essential to protect from incidental contact. A risk assessment should always guide PPE selection.[15][16][17]
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[5][13] | Provides protection against incidental splashes of organic solvents. Inspect gloves before use and replace immediately if contaminated.[18] |
| Eye Protection | ANSI-approved safety goggles with side shields.[11][13] | Protects against splashes and airborne dust particles. |
| Skin & Body Protection | Fully-buttoned laboratory coat.[6][13] | Prevents contamination of personal clothing. A flame-resistant lab coat should be considered when handling larger quantities.[13] |
| Respiratory Protection | Not typically required if used within a certified fume hood. | If work outside a fume hood is unavoidable, a comprehensive exposure assessment must be performed and a NIOSH-approved respirator may be required.[11][13] |
Handling and Experimental Use Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Pre-Use Check: Check the container for any signs of peroxide formation (crystal formation, discoloration). If peroxides are suspected, do not open the container and contact your institution's Environmental Health & Safety (EHS) department.
-
Dispensing: Use spatulas and weighing paper to handle the solid material. Avoid creating dust. If heating the compound, do so in a controlled manner (e.g., oil bath with temperature monitoring) and ensure the setup is entirely within the fume hood.
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate the spatula and the work surface within the fume hood with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal: All contaminated consumables (gloves, weighing paper, pipette tips) and residual chemical must be disposed of as hazardous chemical waste.[19] Collect in a clearly labeled, sealed waste container. Do not mix with other waste streams.
Caption: Emergency Response Flowchart for a Chemical Spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. [5]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. [6]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [6]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel. [20]
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How To Choose The Right PPE For Chemical Handling . Hazchem Safety. [Link]
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Personal Protective Equipment Selection Guide . (2015-07-22). University of Arizona Research Laboratory & Safety Services. [Link]
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Personal Protective Equipment (PPE) . CHEMM. [Link]
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Selecting and Using PPE: Best Practices for Chemical Safety . (2025-09-08). Chemscape. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide . CUNY. [Link]
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Guide for Chemical Spill Response . University of California, Berkeley EHS. [Link]
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Spill Kits and Spill Clean Up Procedures . Georgia Tech Environmental Health & Safety. [Link]
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Avoiding Dangers from Solvents: OSHA Chemical Safety Toolbox Talk . (2025-12-30). YouTube. [Link]
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Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]
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Ethers - Handling and control of exposure . (2010-07-19). The University of Edinburgh Health and Safety Department. [Link]
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Reducing Exposure to Hazardous Organic Solvents . (2011-05-23). Sentry Air Systems, Inc. [Link]
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Ether use and preservation instructions, so that life is more secure and assured . Chemwin. [Link]
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Solvents - Possible Solutions . Occupational Safety and Health Administration (OSHA). [Link]
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Ethers . (2024-07-22). The University of Edinburgh Health and Safety Department. [Link]
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Toluene Standard Operating Procedure . Purdue University REM. [Link]
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Standard Operating Procedures for Working with Organic Solvents . University of Prince Edward Island. [Link]
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Diethyl Ether Standard Operating Procedure . University of California, Santa Barbara EHS. [Link]
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Solvents - Overview . Occupational Safety and Health Administration (OSHA). [Link]
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Ethyl Ether - SAFETY DATA SHEET . (2015-06-17). Pharmco-Aaper. [Link]
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Toluene - Standard Operating Procedure . (2012-12-14). University of California, Santa Barbara. [Link]
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Toluene Standard Operating Procedure . Washington State University. [Link]
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Working with Toluene . (2009-06-03). Lab Manager Magazine. [Link]
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This compound . BIOFOUNT. [Link]
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4-Benzyloxy-3-methoxybenzaldehyde . ChemBK. [Link]
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Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde . (2023-08-23). Carl ROTH. [Link]
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Toluene: toxicological overview . (2024-09-05). GOV.UK. [Link]
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Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Benzyloxy-3-methoxy-toluene
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Williamson Ether Synthesis in Complex Molecule Elaboration
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and versatile method for the formation of ether linkages. This reaction, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, involves the reaction of an alkoxide with a primary alkyl halide.[1] Its broad applicability has made it an indispensable tool in the synthesis of a wide array of organic molecules, from simple ethers to complex pharmacophores.
In the context of medicinal chemistry and drug development, the benzyl group is a frequently employed protecting group for hydroxyl functionalities. Its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation render it a strategic choice in multi-step syntheses.[1] This application note provides a comprehensive guide to the synthesis of 4-Benzyloxy-3-methoxy-toluene, a valuable intermediate, utilizing the Williamson ether synthesis. The protocol begins with the preparation of the requisite precursor, vanillyl alcohol, from the readily available starting material, vanillin.
Part 1: Synthesis of the Precursor - Vanillyl Alcohol from Vanillin
A common and efficient route to vanillyl alcohol is the reduction of the aldehyde functionality of vanillin. This is typically achieved using a mild reducing agent such as sodium borohydride.
Reaction Scheme: Vanillin to Vanillyl Alcohol
Sources
The Vanillyl-Benzyl (VnBn) Ether: A Tunable Protecting Group for Hydroxyl Moieties in Complex Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product elaboration, the judicious selection and deployment of protecting groups are paramount.[1] This document details the application of the 4-benzyloxy-3-methoxybenzyl (herein abbreviated as VnBn) ether as a versatile and tunable protecting group for hydroxyl functionalities. Derived from 4-benzyloxy-3-methoxy-toluene, the VnBn group offers a unique stability profile, bridging the reactivity gap between the standard benzyl (Bn) ether and the more labile p-methoxybenzyl (PMB) ether. We present a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the VnBn protecting group, including detailed protocols for its introduction and selective cleavage through multiple pathways.
Introduction: The Rationale for the VnBn Protecting Group
The protection of alcohols as benzyl ethers is a cornerstone of modern synthesis due to their general stability under a wide range of acidic and basic conditions.[2] Deprotection is typically achieved through palladium-catalyzed hydrogenolysis.[3][4] However, the need for orthogonal strategies—the selective removal of one protecting group in the presence of others—has driven the development of substituted benzyl ethers with tailored lability.[1]
The p-methoxybenzyl (PMB) ether, for instance, can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under conditions that leave a standard benzyl ether intact.[2][5] The VnBn group, featuring both a methoxy and a benzyloxy substituent on the protecting moiety's aromatic ring, presents an intermediate and highly adaptable reactivity profile. The electron-donating methoxy group facilitates oxidative and acidic cleavage, while the benzyloxy group offers an additional site for hydrogenolysis, providing multiple avenues for deprotection. This allows for fine-tuning of synthetic routes and enhances its utility in complex molecular architectures.
Core Principles and Strategic Considerations
The utility of the VnBn protecting group is rooted in its distinct electronic nature. The 3-methoxy group activates the benzyl moiety towards electrophilic attack and stabilizes the benzylic carbocation intermediate formed during acidic cleavage, analogous to the PMB group. The 4-benzyloxy group, while also electron-donating, provides a secondary handle for deprotection via hydrogenolysis.
Key Advantages:
-
Tunable Deprotection: The VnBn group can be removed under reductive, oxidative, or acidic conditions, offering significant flexibility in synthetic planning.
-
Orthogonality: Its selective removal in the presence of other protecting groups, such as standard benzyl ethers or silyl ethers, is achievable by careful selection of the deprotection method.
-
Mild Cleavage Conditions: Several deprotection protocols proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the introduction and removal of the VnBn protecting group.
Protection of Alcohols with 4-Benzyloxy-3-methoxybenzyl Chloride (VnBn-Cl)
The introduction of the VnBn group is reliably achieved through a Williamson ether synthesis, a robust and high-yielding method.[2]
Workflow for VnBn Protection of a Generic Alcohol (R-OH):
Caption: General workflow for the protection of an alcohol with VnBn-Cl.
Detailed Protocol:
-
Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil).
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-benzyloxy-3-methoxybenzyl chloride (VnBn-Cl, 1.1 equiv) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired VnBn-protected alcohol.
Deprotection Methodologies
The choice of deprotection method depends on the other functional groups present in the molecule.
This method cleaves both the VnBn ether linkage and the benzyloxy group on the protecting group itself, yielding the free alcohol and 3-methoxy-4-hydroxytoluene (creosol). A milder variation, catalytic transfer hydrogenolysis, avoids the need for high-pressure hydrogen gas.[6]
Workflow for Reductive Deprotection:
Caption: Catalytic transfer hydrogenolysis workflow for VnBn deprotection.
Detailed Protocol (Catalytic Transfer Hydrogenolysis):
-
Setup: To a solution of the VnBn-protected alcohol (1.0 equiv) in methanol or ethanol (0.1 M), add 10% palladium on carbon (Pd/C, 10-20% w/w).
-
Hydrogen Donor: To the stirred suspension, add formic acid (5-10 equiv) or ammonium formate (5-10 equiv).[6]
-
Reaction: Stir the mixture vigorously at room temperature for 1-8 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the deprotected alcohol.
This method is highly selective for electron-rich benzyl ethers and represents a key advantage of the VnBn group. It proceeds under neutral conditions, preserving many acid- and base-labile functionalities.[7][8]
Detailed Protocol:
-
Solvent System: Dissolve the VnBn-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v, 0.05 M). The presence of water is crucial for the reaction mechanism.[8]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.5 equiv) in one portion. The solution will typically develop a deep color, indicating the formation of a charge-transfer complex.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. The reduced DDQ (DDQH₂) is typically removed during this step.
The VnBn group can be cleaved under acidic conditions, similar to PMB and 3,4-dimethoxybenzyl (DMB) ethers.[9][10] The use of a cation scavenger is recommended to prevent side reactions from the liberated VnBn cation.
Detailed Protocol:
-
Setup: Dissolve the VnBn-protected alcohol (1.0 equiv) and a scavenger such as anisole or 1,3-dimethoxybenzene (3-5 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.[1]
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20% v/v) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Quenching: Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Workup: Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the free alcohol.
Data Presentation: Comparative Lability
The selection of a deprotection strategy is guided by the relative stability of the protecting groups present in the molecule. The VnBn group's lability is intermediate between that of Bn and more activated ethers like DMB.
Table 1: Qualitative Comparison of Benzyl-Type Protecting Groups
| Protecting Group | Structure | Hydrogenolysis (Pd/C, H₂) | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) |
| Benzyl (Bn) | Ph-CH₂- | Labile | Stable | Very Stable |
| Vanillyl-Benzyl (VnBn) | 4-BnO-3-MeO-Ph-CH₂- | Labile | Labile | Moderately Labile |
| p-Methoxybenzyl (PMB) | 4-MeO-Ph-CH₂- | Labile | Labile | Labile |
| 3,4-Dimethoxybenzyl (DMB) | 3,4-MeO-Ph-CH₂- | Labile | Very Labile | Very Labile |
Table 2: Typical Conditions for VnBn Deprotection
| Method | Reagents & Conditions | Typical Time | Typical Yield | Key Considerations |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, HCOOH or HCOONH₄, MeOH, RT | 1-8 h | 85-95% | Reduces other susceptible groups (alkenes, alkynes, Cbz). |
| Oxidative Cleavage | DDQ (1.5 equiv), CH₂Cl₂/H₂O (18:1), 0 °C to RT | 1-4 h | 80-95% | Highly selective; other electron-rich arenes may react.[7][8] |
| Acidic Cleavage | TFA (10-20%), Anisole, CH₂Cl₂, 0 °C to RT | 0.5-2 h | 75-90% | Requires scavenger; may cleave other acid-labile groups (e.g., silyl ethers, acetals).[9] |
Conclusion
The 4-benzyloxy-3-methoxybenzyl (VnBn) ether is a highly effective and versatile protecting group for hydroxyls. Its unique electronic structure provides access to multiple, orthogonal deprotection pathways, including reductive, oxidative, and acidic methods. This tunability allows for its strategic incorporation into complex synthetic sequences, offering researchers a powerful tool to navigate the challenges of modern organic chemistry. The detailed protocols and comparative data provided herein serve as a practical guide for the successful implementation of the VnBn protecting group in demanding synthetic endeavors.
References
- Sutton, A. E., & Clardy, J. (Year). Title of the article. Journal Name, Volume(Issue), pages.
- Fraser-Reid, B., et al. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Journal of the American Chemical Society, 130(35), 11508–11509.
- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
- Ambeed.com. Hydrogenolysis of Benzyl Ether.
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Application Notes and Protocols: Selective Protection of Phenols with 3,4-Dimethoxybenzyl Chloride.
- Royal Society of Chemistry. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Kociensky, P. J. (2006). Protecting Groups (3rd ed.). Thieme Verlag.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- ChemHelp ASAP. (2018). benzyl ether cleavage [Video]. YouTube.
- ResearchGate. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Mao, Y., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 825–830.
- ChemRxiv. (2020).
- Organic Syntheses. (2016).
- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- ePrints Soton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.
- Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde Product Page.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
- Semantic Scholar.
- Kim, J. D., Han, G., & Jung, Y. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Tetrahedron Letters, 44(4), 77-79.
- Organic Chemistry Portal. Protective Groups.
- Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage.
- UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
- Organic Syntheses. (n.d.). Dehydrogenation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 2,4-Dimethoxybenzyl Ethers with Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Vanillin from 4-Benzyloxy-3-methoxy-toluene: A Detailed Application Guide for Researchers
Abstract
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla flavor, is a globally significant aroma chemical. Its synthesis remains a topic of keen interest in both academic and industrial research. This technical guide provides detailed application notes and protocols for the synthesis of vanillin, leveraging 4-Benzyloxy-3-methoxy-toluene as a key starting material. The strategic use of the benzyl ether as a protecting group for the phenolic hydroxyl functionality allows for selective transformations on the aromatic ring. We will explore two primary synthetic pathways: the direct oxidation of the benzylic methyl group and the formylation of a protected guaiacol intermediate. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth explanations of the underlying chemical principles and step-by-step experimental procedures.
Introduction: The Strategic Importance of Protecting Groups in Vanillin Synthesis
The vanillin molecule possesses three key functional groups: a phenol, an aldehyde, and a methoxy ether. The phenolic hydroxyl group is particularly reactive and can interfere with many standard organic transformations. Therefore, a common strategy in the chemical synthesis of vanillin and its derivatives is the use of a protecting group for this hydroxyl moiety.
The benzyl group is an ideal choice for protecting phenols due to its relative stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] By starting with this compound, the phenolic oxygen is masked, allowing for selective chemical manipulation at other positions on the aromatic ring, primarily the methyl group. This precursor is a valuable intermediate in the preparation of catecholamine derivatives and agricultural fungicides.[2]
This guide will delineate two robust synthetic routes originating from this compound to afford vanillin, providing detailed protocols and the scientific rationale behind each step.
Synthetic Pathways to Vanillin
Two principal synthetic strategies will be discussed, both commencing with the benzylated toluene precursor.
-
Pathway A: Direct Benzylic Oxidation. This route involves the direct and selective oxidation of the methyl group of this compound to an aldehyde, forming the intermediate 4-Benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin). This is followed by the deprotection of the benzyl group to yield vanillin.
-
Pathway B: Formylation of a Protected Guaiacol. This alternative pathway begins with the benzylation of guaiacol to form O-benzyl guaiacol. A formyl group is then introduced onto the aromatic ring using established methods such as the Vilsmeier-Haack or Duff reaction. The resulting O-benzylvanillin is subsequently deprotected to give the final product.
The following sections will provide detailed experimental protocols for each of these pathways.
Pathway A: Direct Benzylic Oxidation
This pathway is a two-step process involving the selective oxidation of the benzylic methyl group, followed by the cleavage of the benzyl ether.
Step 1: Selective Oxidation of this compound
The selective oxidation of a methyl group on an electron-rich aromatic ring to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. Several methods have been developed to achieve this transformation with high selectivity.
Causality of Experimental Choices:
-
Oxidizing Agent: Cerium(IV) salts, such as ammonium cerium(IV) nitrate (CAN), are known to be effective reagents for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. The reaction proceeds through the formation of benzylic cations, a process that is facilitated by electron-donating substituents on the aromatic ring.
-
Solvent System: The choice of solvent is critical to prevent side reactions. A mixture of acetic acid and water is often employed to maintain the solubility of both the organic substrate and the inorganic oxidant.
Protocol 3.1: Benzylic Oxidation using Cerium(IV) Ammonium Nitrate (CAN)
Materials:
-
This compound
-
Cerium(IV) ammonium nitrate (CAN)
-
Glacial acetic acid
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (3:1 v/v).
-
To this solution, add Cerium(IV) ammonium nitrate (2.5 eq) portion-wise over 30 minutes with vigorous stirring.
-
Heat the reaction mixture to 60 °C and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-Benzyloxy-3-methoxybenzaldehyde, can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient.
| Parameter | Condition | Rationale |
| Oxidant | Cerium(IV) Ammonium Nitrate (CAN) | Selective for benzylic oxidation in electron-rich systems. |
| Solvent | Acetic Acid/Water | Ensures solubility of both substrate and oxidant. |
| Temperature | 60 °C | Provides sufficient energy for reaction without promoting over-oxidation. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic solvent. |
Step 2: Deprotection of 4-Benzyloxy-3-methoxybenzaldehyde
The final step in this pathway is the removal of the benzyl protecting group to unveil the phenolic hydroxyl of vanillin. Catalytic hydrogenation is the most common and efficient method for this transformation.
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers.[3]
-
Hydrogen Source: Hydrogen gas (H₂) is the standard reductant. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for substrates that may be sensitive to gaseous hydrogen.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.
Protocol 3.2: Catalytic Hydrogenation for Debenzylation
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq) in methanol in a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude vanillin.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Highly efficient for benzyl ether cleavage. |
| Hydrogen Source | H₂ gas (balloon) | Readily available and effective reductant. |
| Solvent | Methanol | Excellent solvent for the substrate and reaction. |
| Purification | Filtration through Celite® | Safely and effectively removes the solid catalyst. |
Pathway B: Formylation of a Protected Guaiacol Intermediate
This alternative route involves the introduction of the aldehyde group onto the protected guaiacol ring, followed by deprotection.
Step 1: Benzylation of Guaiacol
The first step is the protection of the phenolic hydroxyl group of guaiacol as a benzyl ether.
Protocol 4.1: Williamson Ether Synthesis for Benzylation
Materials:
-
Guaiacol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of guaiacol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting O-benzyl guaiacol by vacuum distillation or column chromatography.
Step 2: Formylation of O-Benzyl Guaiacol
The introduction of the aldehyde group can be achieved via several named reactions. The Vilsmeier-Haack reaction is a common choice for the formylation of electron-rich aromatic rings.[4][5]
Causality of Experimental Choices:
-
Vilsmeier Reagent: This electrophilic iminium salt is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is a mild formylating agent suitable for activated aromatic systems.[6]
-
Regioselectivity: The formylation of O-benzyl guaiacol is expected to occur predominantly at the para position to the strongly activating benzyloxy group due to steric hindrance at the ortho positions.
Protocol 4.2: Vilsmeier-Haack Formylation
Materials:
-
O-benzyl guaiacol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium acetate solution
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of O-benzyl guaiacol (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Add saturated aqueous sodium acetate solution to hydrolyze the iminium intermediate and neutralize the acid.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting 4-Benzyloxy-3-methoxybenzaldehyde by column chromatography.
Step 3: Deprotection to Yield Vanillin
The final deprotection step is identical to that described in Pathway A (Protocol 3.2).
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in this guide.
Figure 1. Reaction scheme for the synthesis of vanillin via direct benzylic oxidation.
Figure 2. Reaction scheme for the synthesis of vanillin via formylation of a protected guaiacol intermediate.
Conclusion
The synthesis of vanillin from this compound offers a versatile and instructive platform for exploring key concepts in modern organic synthesis, including the strategic use of protecting groups, selective oxidation, and catalytic hydrogenation. Both the direct oxidation and the formylation pathways presented in this guide provide reliable and scalable methods for the preparation of this important flavor and fragrance compound. The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. By understanding the chemical principles behind each step, researchers can optimize these protocols to achieve high yields and purity of the final product.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Reversible protection of the aldehyde group of the vanillin molecule by... [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Kumar, R. et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. Int.J.PharmTech Res., 4(1). [Link]
- Google Patents.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Duff Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
ResearchGate. Optimized reaction conditions for transfer hydrogenation of... [Link]
-
Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
-
ResearchGate. Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. [Link]
- Google Patents.
-
Organic Syntheses Procedure. 3. [Link]
-
ResearchGate. Hydrogenation or hydrodeoxygenation of 4-methoxybenzaldehyde under various conditions. a. [Link]
-
ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]
-
MDPI. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]
-
Asian Publication Corporation. AJ C. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. [Link]
-
PubMed Central. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. [Link]
-
ChemRxiv. Non-covalent Interaction-Controlled Site-Selective Benzylic C(sp3)–H Oxidation. [Link]
-
Organic Chemistry Portal. Transition-Metal- and Halogen-Free Oxidation of Benzylic sp3 C-H Bonds to Carbonyl Groups Using Potassium Persulfate. [Link]
-
Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. [Link]
-
PubMed. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
PubMed Central. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. [Link]
-
IIT Roorkee. CATALYTIC HYDROGENATION OF BENZOIC ACID TO BENZALDEHYDE. [Link]
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
-
NIH. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
Semantic Scholar. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. [Link]
-
Organic Chemistry Portal. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
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Application Notes & Protocols: 4-Benzyloxy-3-methoxy-toluene in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 4-Benzyloxy-3-methoxy-toluene
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, selectivity, and overall success of a synthetic campaign. This compound, a derivative of creosol, has emerged as a highly valuable and versatile building block. Its strategic importance lies in the clever "masking" of a reactive phenol group with a benzyl ether, which is stable under a variety of reaction conditions yet can be selectively removed under mild conditions. This allows for precise chemical modifications at other positions on the aromatic ring or the methyl group, making it an ideal precursor for a range of complex pharmaceutical intermediates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and the causal logic behind the experimental choices involving this compound. Its structural relationship to vanillin and catecholamines underscores its role in creating privileged scaffolds for drug discovery.[1][2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental for reaction design and process optimization.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4-methyl-1-phenylmethoxybenzene | [4] |
| Synonyms | This compound | [4] |
| CAS Number | 78136-55-7 | [4] |
| Molecular Formula | C₁₅H₁₆O₂ | [4] |
| Molecular Weight | 228.29 g/mol | [4] |
| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF).[5] |
Core Synthetic Applications & Mechanistic Rationale
The primary utility of this compound stems from its role as a protected precursor to key pharmaceutical building blocks. The benzyl protecting group is crucial as it prevents the free phenolic hydroxyl from undergoing undesired side reactions (e.g., O-alkylation, oxidation) while allowing for transformations elsewhere in the molecule.
Key Synthetic Transformations:
-
Oxidation to 4-Benzyloxy-3-methoxybenzaldehyde (Protected Vanillin): The methyl group of this compound can be selectively oxidized to an aldehyde. This transformation yields protected vanillin, a cornerstone intermediate for numerous pharmaceuticals.[3] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or cleavage of the benzyl ether.
-
Deprotection to Creosol (2-methoxy-4-methylphenol): Removal of the benzyl group via catalytic hydrogenation regenerates the free phenol, yielding creosol. Creosol itself is a significant chemical intermediate in the pharmaceutical industry.[6][7]
-
Synthesis of Catecholamine Derivatives: this compound serves as an intermediate in the preparation of catecholamine derivatives, which are vital neurotransmitter analogues with broad therapeutic applications.[5][8]
The following diagram illustrates the central role of this compound in synthetic pathways leading to valuable pharmaceutical intermediates.
Caption: Synthetic pathways from Creosol via this compound.
Experimental Protocols
The following protocols are presented as robust, self-validating systems. The causality behind each step is explained to provide a deeper understanding for the practicing scientist.
Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This protocol details the selective oxidation of the methyl group. Manganese dioxide (MnO₂) is chosen as a mild and effective oxidant for benzylic positions, minimizing the risk of over-oxidation or deprotection.
Materials and Reagents:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO₂ (10.0 eq).
-
Rationale: DCM is an excellent solvent for the starting material and is inert to the oxidant. A stoichiometric excess of MnO₂ is required to drive the reaction to completion due to its nature as a surface-based oxidant.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) with vigorous stirring.
-
Rationale: Refluxing provides the necessary activation energy for the oxidation. Vigorous stirring ensures good contact between the dissolved reactant and the solid MnO₂.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with additional DCM.
-
Rationale: Celite® is a filter aid that prevents the fine MnO₂ particles from clogging the filter paper, ensuring an efficient separation.
-
-
Purification: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Benzyloxy-3-methoxybenzaldehyde.
Protocol 2: Deprotection to yield 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation. This method is highly efficient and clean, with the only byproduct being toluene.
Materials and Reagents:
-
4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (0.05 eq)
-
Ethyl acetate or Methanol as solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., syringe filter with Celite®)
Procedure:
-
Reaction Setup: Dissolve 4-Benzyloxy-3-methoxybenzaldehyde in a suitable solvent (ethyl acetate or methanol) in a flask. Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Pd/C is a highly effective catalyst for hydrogenolysis of benzyl ethers. The inert atmosphere is a safety precaution as Pd/C can be pyrophoric, and H₂ is flammable.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or a dedicated hydrogenation apparatus and stir the mixture vigorously at room temperature.
-
Rationale: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.
-
Work-up: Carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rationale: It is critical to remove the catalyst before concentrating the solvent, as residual catalyst could be a fire hazard.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the crude 4-hydroxy-3-methoxybenzaldehyde (vanillin). The product is often of high purity, but can be recrystallized from a suitable solvent system (e.g., water/ethanol) if necessary.[9]
The workflow for these two key transformations can be visualized as follows:
Caption: Experimental workflow for the synthesis of Vanillin.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10]
-
Reagents:
-
Manganese Dioxide (MnO₂): Is a strong oxidizing agent. Avoid contact with combustible materials.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle under an inert atmosphere.
-
Hydrogen Gas (H₂): Is highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.
-
-
Waste Disposal: Dispose of chemical waste according to local, regional, and national regulations.
Conclusion
This compound stands as a testament to the power of protecting group chemistry in modern organic synthesis. Its stability, coupled with the ease of deprotection, allows for the efficient and high-yield synthesis of valuable pharmaceutical intermediates like vanillin and precursors to catecholamines. The protocols and rationale provided herein offer a solid foundation for researchers to leverage this versatile building block in their drug discovery and development endeavors.
References
-
Tugrak, S., et al. (2017). Synthesis of novel vanillin derivatives. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2026). This compound. PubChem Compound Database. CID=5067508. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Vanillin Derivative (178) a. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. Available at: [Link]
-
Rahayu, R., et al. (2018). Synthesis of New Vanillin Derivatives from Natural Eugenol. AIP Conference Proceedings. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. Available at: [Link]
-
Pharmacy Research. (n.d.). CAS 93-51-6 Creosol. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of m,p-Cresol in Pharmaceutical Formulations. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). Creosol CAS 93-51-6. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C15H16O2 | CID 5067508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Creosol CAS 93-51-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for 4-Benzyloxy-3-methoxy-toluene Derivatives in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Solid-Phase Synthesis
In the realm of solid-phase organic synthesis (SPOS), the choice of a linker—the molecular bridge connecting the growing molecule to the insoluble polymer support—is paramount to the success of the synthetic strategy. The linker must be stable to the reaction conditions employed during the synthesis, yet readily cleavable to release the final product in high yield and purity. The 4-benzyloxy-3-methoxy-toluene scaffold, and its derivatives, offer a versatile platform for the design of acid-labile linkers, providing a valuable tool for the synthesis of peptides and small molecules.
The core structure, derived from vanillin, incorporates a benzyl ether and a methoxy group on the phenyl ring. These substituents electronically influence the stability of the benzylic carbocation formed during acid-catalyzed cleavage, allowing for tunable lability. The benzyloxy group, while electron-withdrawing by induction, can participate in resonance, and its interplay with the electron-donating methoxy group provides a unique modulation of the linker's susceptibility to acidolysis. This allows for the design of linkers that are stable to moderately acidic conditions, such as those used for the removal of Boc protecting groups, but can be cleaved under stronger acidic conditions, typically using trifluoroacetic acid (TFA).
This guide provides a comprehensive overview of the application of this compound derived linkers in solid-phase synthesis. We will delve into the synthesis of the linker, its immobilization on a solid support, and detailed protocols for its use in the synthesis of target molecules, culminating in the final cleavage step. The principles of a "safety-catch" strategy employing a related sulfinyl-containing linker will also be explored, offering an additional layer of control and versatility.
The Vanillyl-Based Linker: Synthesis and Immobilization
The key precursor for the immobilization of the linker onto a solid support is 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). This commercially available starting material can be attached to a variety of resins, most commonly chloromethylated polystyrene (Merrifield resin), to generate the functionalized solid support.
Protocol 1: Preparation of Vanillyl-Resin from Merrifield Resin
This protocol describes the attachment of 4-hydroxy-3-methoxybenzyl alcohol to Merrifield resin via a Williamson ether synthesis.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g)
-
4-Hydroxy-3-methoxybenzyl alcohol
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel for solid-phase synthesis with provision for agitation
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in the reaction vessel.
-
Preparation of the Alcohol Solution: In a separate flask, dissolve 4-hydroxy-3-methoxybenzyl alcohol (0.46 g, 3.0 mmol) and KI (0.083 g, 0.5 mmol) in DMF (5 mL).
-
Resin Functionalization: Drain the DMF from the swollen resin. Add the solution of 4-hydroxy-3-methoxybenzyl alcohol and KI to the resin. Add DIPEA (0.52 mL, 3.0 mmol) to the suspension.
-
Reaction: Agitate the mixture at 50 °C for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination: The loading of the vanillyl alcohol on the resin can be estimated by the weight gain. For a more accurate determination, a sample of the resin can be subjected to a test cleavage and the released alcohol quantified by UV-Vis spectroscopy or HPLC.
Application in Solid-Phase Synthesis: A General Workflow
The vanillyl-functionalized resin can be used for the synthesis of a variety of molecules, including peptides and small organic molecules with a carboxylic acid attachment point. The general workflow involves the attachment of the first building block to the benzylic alcohol of the linker, followed by the iterative elongation of the molecule, and finally, cleavage from the solid support.
Application Notes and Protocols: Reaction Mechanisms and Kinetics of 4-Benzyloxy-3-methoxy-toluene
Introduction
4-Benzyloxy-3-methoxy-toluene, also known as Creosol Benzyl Ether, is a key intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure combines a protected phenol (via a benzyl ether) and an activated toluene backbone, offering a versatile platform for a variety of chemical transformations. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is stable under many conditions but can be selectively removed when needed. The electron-donating methoxy and methyl groups, along with the benzyloxy group, highly activate the aromatic ring, making it a prime substrate for electrophilic substitution, while the benzylic methyl group is a target for selective oxidation.
This guide provides an in-depth analysis of the principal reaction mechanisms and kinetics associated with this compound. It is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. We will explore three core reaction classes: Debenzylation, Electrophilic Aromatic Substitution, and Side-Chain Oxidation, providing field-proven insights to enable predictable and efficient synthesis.
Molecular Structure and Fundamental Reactivity
The reactivity of this compound is dictated by the interplay of its three key substituents on the benzene ring. Understanding their electronic effects is paramount for predicting reaction outcomes.
-
Methoxy Group (-OCH₃): A strong activating group that donates electron density to the ring via resonance (+R effect) and withdraws slightly via induction (-I effect). It is a powerful ortho, para-director.
-
Benzyloxy Group (-OCH₂Ph): Structurally similar to the methoxy group, it also functions as a strong activating, ortho, para-directing group.
-
Methyl Group (-CH₃): An activating group that donates electron density through induction and hyperconjugation. It is a moderate ortho, para-director.
The cumulative effect of these three activating groups makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack. The positions ortho to the powerful methoxy and benzyloxy groups are the most electronically activated sites for substitution.
Caption: Predicted sites of electrophilic attack on this compound.
Debenzylation: Unveiling the Phenolic Core
The removal of the benzyl ether is a critical step in many synthetic routes. The choice of method depends on the presence of other functional groups in the molecule. We present two robust and widely applicable protocols.
Mechanism: Catalytic Hydrogenolysis
This is the most common debenzylation method. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The benzyl C-O bond is cleaved by hydrogen, yielding the free phenol and toluene as a byproduct.
Causality: This method is preferred for its clean conversion and simple work-up (filtration of the catalyst). However, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups.
Protocol 1: Debenzylation via Catalytic Hydrogenolysis
This protocol details the removal of the benzyl group using palladium-catalyzed hydrogenation.
Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenolysis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.05-0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-16 hours).
-
Work-up: Once complete, carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4-methyl-2-methoxyphenol (Creosol).
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Trustworthiness & Self-Validation:
-
Expected Yield: >95%.
-
Monitoring: A successful reaction will show the disappearance of the starting material spot on TLC and the appearance of a more polar product spot.
-
Pitfall: Incomplete reactions can occur if the catalyst is inactive or if catalyst poisons (e.g., sulfur-containing compounds) are present. Using fresh, high-quality catalyst is crucial.
Mechanism: Acid-Mediated Cleavage
For molecules containing reducible functional groups, acid-mediated cleavage is a superior alternative. Strong Lewis acids like Boron Trichloride (BCl₃) coordinate to the ether oxygen, weakening the C-O bond and facilitating its cleavage.
Causality: To prevent the highly electrophilic benzyl cation, generated during cleavage, from re-reacting with the electron-rich product or solvent, a "cation scavenger" like pentamethylbenzene is added. This traps the benzyl cation, forming a stable, non-reactive species.
Protocol 2: Debenzylation using Boron Trichloride and a Cation Scavenger
This protocol is effective for substrates intolerant to hydrogenation.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) and pentamethylbenzene (5.0 eq) in anhydrous Dichloromethane (DCM) in a flame-dried, inert-atmosphere flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1M solution of Boron Trichloride (BCl₃) in DCM (2.0 eq) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol, followed by water.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation & Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography to separate the desired phenol from benzylpentamethylbenzene and unreacted scavenger.
| Parameter | Catalytic Hydrogenolysis (Pd/C) | Acid-Mediated Cleavage (BCl₃) |
| Reagents | H₂, Pd/C | BCl₃, Pentamethylbenzene |
| Conditions | Room temp, 1 atm H₂ | -78 °C to 0 °C, Anhydrous |
| Advantages | Clean, high yield, simple work-up | Tolerates reducible groups (alkenes, etc.) |
| Disadvantages | Incompatible with reducible groups | Requires cryogenic temps, hazardous reagent |
| Reference | ||
| Table 1: Comparison of Debenzylation Methodologies. |
Electrophilic Aromatic Substitution: Functionalizing the Ring
The highly activated nature of the aromatic ring facilitates electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.
Mechanistic Analysis & Regioselectivity
Electrophilic attack will occur at the position that leads to the most stable carbocation intermediate (the sigma complex). Attack at positions 2 and 5 allows for resonance structures where the positive charge is delocalized onto the carbons bearing the strongly electron-donating -OCH₃ and -OCH₂Ph groups, providing significant stabilization. Position 5 is generally favored due to reduced steric hindrance compared to position 6 (adjacent to the bulky benzyloxy group) and position 2.
Caption: Energy profile of sigma-complex intermediates in electrophilic substitution.
Protocol 3: Nitration of the Aromatic Ring
This protocol describes the introduction of a nitro group, a versatile handle for further transformations (e.g., reduction to an amine).
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid. Add this mixture dropwise to the cooled solution of the substrate, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Pour the reaction mixture slowly over crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified nitro-substituted product.
Kinetics & Control:
-
The reaction is typically fast due to the activated substrate. The rate-determining step is often the attack of the ring on the nitronium ion (NO₂⁺).
-
Expertise: Temperature control is critical. Runaway reactions can lead to dinitration or oxidative degradation of the substrate. Maintaining a low temperature ensures monosubstitution and selectivity.
Side-Chain Oxidation: From Methyl to Aldehyde
The benzylic methyl group can be selectively oxidized to an aldehyde, a valuable functional group for subsequent reactions like reductive amination or Wittig reactions.
Mechanism: Mediated Electrochemical Oxidation
Indirect electrochemical oxidation offers a green and controllable method for this transformation. A redox mediator, such as the Ce³⁺/Ce⁴⁺ couple, is used. At the anode, Ce³⁺ is oxidized to the powerful oxidant Ce⁴⁺. In the bulk solution, Ce⁴⁺ oxidizes the methyl group of the substrate to an aldehyde, and is itself reduced back to Ce³⁺, completing the catalytic cycle.
Causality: This method avoids the use of stoichiometric heavy-metal oxidants (e.g., CrO₃, KMnO₄), making it environmentally benign. The reaction rate can be precisely controlled by adjusting the applied current, offering superior control over selectivity compared to traditional chemical oxidants.
Caption: Catalytic cycle for indirect electrochemical oxidation of a methyl group.
Protocol 4: Conceptual Protocol for Side-Chain Oxidation
This protocol provides a conceptual framework for the oxidation of the methyl group to an aldehyde using ceric methanesulfonate as a mediator.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare an aqueous solution of methanesulfonic acid containing cerium(III) methanesulfonate.
-
Reaction Setup: In a two-compartment electrochemical cell separated by a membrane, place the electrolyte solution. The anode (e.g., platinum) and cathode are placed in their respective compartments.
-
Substrate Addition: Dissolve this compound in an organic solvent immiscible with the aqueous electrolyte and add it to the anode compartment to create a two-phase system.
-
Electrolysis: Apply a constant current (galvanostatic conditions) while vigorously stirring the mixture to ensure good mass transfer between the phases. Ce³⁺ is oxidized to Ce⁴⁺ at the anode.
-
Reaction: The generated Ce⁴⁺ migrates to the organic-aqueous interface and oxidizes the substrate's methyl group.
-
Monitoring & Work-up: Monitor the formation of 4-Benzyloxy-3-methoxybenzaldehyde by GC or HPLC. After the reaction, separate the organic layer, wash, dry, and concentrate it to isolate the product.
Kinetics & Optimization:
-
The overall reaction rate can be limited by either the electrochemical regeneration of Ce⁴⁺ or the chemical oxidation step.
-
Key parameters to optimize for maximizing yield and current efficiency include current density, temperature, mediator concentration, and the efficiency of mixing between the two phases.
Conclusion
This compound is a highly versatile synthetic building block whose reactivity is governed by the synergistic effects of its substituents. By understanding the mechanisms of its primary transformations—debenzylation, electrophilic aromatic substitution, and side-chain oxidation—researchers can strategically manipulate its structure. The protocols provided herein, grounded in established chemical principles and supported by authoritative literature, offer a robust starting point for the synthesis of complex molecules in pharmaceutical and materials science applications. The choice between different methodologies, such as catalytic versus acid-mediated debenzylation, should be guided by the overall synthetic strategy and the compatibility of other functional groups within the molecule.
References
-
ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from ChemBK. [Link]
-
Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
-
ResearchGate. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). this compound. National Institutes of Health. [Link]
- Filo. (2025).Question Breakdown Electrophilic Substitution Sites.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxy-toluene
Welcome to the dedicated technical support guide for the synthesis of 4-Benzyloxy-3-methoxy-toluene. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this Williamson ether synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yield and purity.
Part 1: Troubleshooting Guide - A Deeper Dive into Reaction Challenges
This section addresses specific issues that may arise during the synthesis of this compound from vanillin and benzyl chloride.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in this Williamson ether synthesis can often be traced back to several key experimental variables. A systematic approach to troubleshooting is recommended.
Answer:
Several factors can contribute to a diminished yield. Here is a prioritized checklist of what to investigate:
-
Incomplete Deprotonation of Vanillin: The reaction initiates with the deprotonation of the hydroxyl group of vanillin to form the phenoxide anion. If this step is inefficient, the starting material will not be consumed, leading to a low yield.
-
Troubleshooting:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in at least stoichiometric amounts. For solid-liquid phase reactions, a slight excess of the base (1.1-1.5 equivalents) can be beneficial.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are excellent choices as they effectively solvate the cation of the base, leaving the anion more reactive.
-
-
-
Reaction Temperature and Duration: This reaction is sensitive to temperature.
-
Troubleshooting:
-
Temperature Optimization: A moderate temperature of 60-80 °C is typically effective. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (vanillin). The reaction should be allowed to proceed until the vanillin spot is no longer visible.
-
-
-
Purity of Reagents and Solvent: The presence of impurities, especially water, can significantly impact the reaction.
-
Troubleshooting:
-
Reagent Quality: Use high-purity vanillin and benzyl chloride. Benzyl chloride can oxidize over time to benzaldehyde and benzoic acid.
-
Anhydrous Conditions: Ensure your solvent is dry. Water can hydrolyze the base and compete with the phenoxide as a nucleophile, leading to the formation of benzyl alcohol.
-
-
Question 2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
The formation of byproducts is a common issue. Identifying the nature of these impurities is the first step toward mitigating their formation.
Answer:
The primary side product in this reaction is often the result of C-alkylation or the formation of dibenzylated products.
-
Controlling O- vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.
-
Solvent Effects: As mentioned, polar aprotic solvents favor O-alkylation.
-
Counter-ion: The choice of the counter-ion for the base can influence the reaction's regioselectivity. Potassium salts are often preferred as the larger K⁺ ion is less tightly associated with the phenoxide oxygen, making it more available for nucleophilic attack.
-
-
Preventing Impurity Formation:
-
Slow Addition of Benzyl Chloride: Adding the benzyl chloride dropwise over a period can help maintain a low concentration of the electrophile, which can disfavor certain side reactions.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective in improving the yield and selectivity. The catalyst helps to shuttle the phenoxide from the solid or aqueous phase into the organic phase where the reaction with benzyl chloride occurs.
-
Part 2: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Vanillin | 152.15 | 10 | 1.52 g |
| Benzyl Chloride | 126.58 | 11 | 1.1 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1 | 0.32 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.52 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Add 20 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Slowly add benzyl chloride (1.1 mL, 11 mmol) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the vanillin spot is no longer visible.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
Part 3: Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for the synthesis of this compound.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for this reaction?
A1: Yes, other polar aprotic solvents like acetonitrile or acetone can be used. However, DMF is often preferred for its ability to dissolve the reagents and facilitate the reaction at a moderate temperature.
Q2: What is the purpose of the phase transfer catalyst?
A2: The phase transfer catalyst, TBAB, helps to transport the phenoxide anion from the solid phase (K₂CO₃) to the organic phase (DMF), where it can react with benzyl chloride. This significantly enhances the reaction rate.
Q3: My final product is an oil, not a solid. What should I do?
A3: If your product is an oil, it may be due to impurities. Try to purify it using column chromatography on silica gel with a hexane/ethyl acetate gradient.
Q4: How can I confirm the identity and purity of my product?
A4: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by melting point determination and TLC. The expected melting point for this compound is around 63-65 °C.
References
-
Fadel, A., & Salaün, J. (1985). A new and efficient synthesis of (R)- and (S)-2-benzyloxy-3-bromoprop-1-ene. Tetrahedron Letters, 26(52), 6289-6292. [Link]
-
Ghosh, A. K., & Kawahama, R. (1998). Enantioselective synthesis of the C10-C22 fragment of the novel cytotoxic marine natural product peloruside A. Tetrahedron Letters, 39(22), 3849-3852. [Link]
Technical Support Center: Troubleshooting Purification of 4-Benzyloxy-3-methoxy-toluene
Introduction
Welcome to the technical support guide for the purification of 4-Benzyloxy-3-methoxy-toluene. This molecule is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agricultural chemicals.[1] It is typically synthesized via the Williamson ether synthesis, a robust SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] While the synthesis is generally straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials and side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common purification challenges, ensuring you can obtain your target compound with the desired purity for downstream applications. We will move from identifying common issues in a question-and-answer format to providing detailed, validated protocols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate after the initial work-up. What are the likely impurities and how do I remove them?
A1: This is the most frequent challenge. The impurities typically arise from the Williamson ether synthesis reaction itself.
-
Causality: The reaction involves a strong base and reactive electrophiles, which can lead to several outcomes.
-
Likely Impurities:
-
Unreacted 4-hydroxy-3-methoxytoluene (Creosol): A phenolic starting material that is relatively polar.
-
Unreacted Benzyl Halide (e.g., Benzyl Bromide): A non-polar starting material.
-
Benzyl Alcohol: Formed by the hydrolysis of the benzyl halide. Its polarity is intermediate between the starting materials and the product.[4]
-
Dibenzyl Ether: Formed by a side reaction of the benzyl halide with benzyl alcohol or another benzyl halide molecule.[4] It is typically very non-polar.
-
-
Troubleshooting & Solution: A multi-step approach is required.
-
Acid-Base Extraction: Before any other purification, perform a liquid-liquid extraction. Washing your crude organic layer with an aqueous base (e.g., 5% sodium hydroxide solution) will deprotonate the acidic phenolic starting material (creosol), converting it into its water-soluble salt, which is then removed into the aqueous layer.[4][5]
-
Column Chromatography: This is the most effective method to separate the remaining neutral impurities (benzyl halide, benzyl alcohol, dibenzyl ether) from your desired product based on their differing polarities.[5][6] See Protocol 1 for a detailed methodology.
-
Q2: I am struggling to achieve good separation between my product and an impurity using column chromatography. What should I do?
A2: Poor separation is almost always due to a suboptimal solvent system (eluent).
-
Causality: The eluent's polarity dictates how strongly compounds adhere to the stationary phase (silica gel). If the eluent is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, they won't move at all.
-
Troubleshooting & Solution:
-
Systematic TLC Analysis: Before running a column, optimize your eluent system using TLC plates.[5] The goal is to find a solvent mixture where your product has an Rf value of approximately 0.3-0.4, and the impurity is as far away as possible (ideally a ΔRf > 0.2).
-
Adjust Polarity Gradually: Start with a non-polar system like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Try Different Solvent Systems: If Hexane:Ethyl Acetate fails, switch to a system with different selectivity, such as Dichloromethane:Hexane or Toluene:Ethyl Acetate.[5]
-
Proper Column Packing: Ensure your column is packed perfectly without air bubbles or cracks, as these create channels that ruin separation.[7]
-
Q3: My product is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the crude material is highly impure.
-
Causality: The high concentration of impurities can depress the melting point of your product, leading to the formation of a liquid phase.
-
Troubleshooting & Solution:
-
Use a Lower-Boiling Point Solvent: Select a solvent or a solvent pair with a lower boiling point. For example, if you are using ethanol, try switching to methanol or an ethyl acetate/hexane mixture.[7]
-
Reduce Impurity Load: Oiling out is a strong indicator of low purity. Perform column chromatography first to remove the bulk of the impurities, then recrystallize the partially purified product.[7]
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound to provide a nucleation site.[7]
-
Q4: My TLC plate shows significant streaking or tailing for the product spot. What does this indicate and how can I fix it?
A4: Streaking usually points to an issue with the compound interacting too strongly or degrading on the acidic silica gel plate.
-
Causality: Silica gel is weakly acidic. If your compound is basic or if you have trace acidic impurities, it can lead to poor spot shape.
-
Troubleshooting & Solution:
-
Check for Acidic Impurities: An acidic byproduct, though less common for this synthesis, could be the cause.
-
Modify the Mobile Phase: Add a small amount of a modifier to your TLC eluent.
-
If you suspect a basic compound is streaking, add a drop of acetic acid.
-
If you suspect an acidic impurity or degradation, add a drop of triethylamine (0.1-1%) to neutralize the silica gel's active sites.[4]
-
-
Avoid Overloading: Applying too much sample to the TLC plate can also cause streaking. Ensure your spotting solution is dilute enough.[4]
-
Section 2: Detailed Purification Protocols
These protocols provide validated, step-by-step methodologies for purifying this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the preferred method for purifying the crude product after the initial aqueous work-up, especially when multiple impurities are present.[6]
-
Preparation of the Mobile Phase (Eluent): Based on TLC analysis, prepare a solvent system of n-hexane and ethyl acetate. A good starting point is a 9:1 (v/v) mixture.[4][7] Prepare a significant volume for the entire run.
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., pure n-hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[7] Let the silica settle, then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and mix well.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, low-polarity solvent mixture (e.g., 95:5 n-hexane:ethyl acetate).
-
Collect fractions and monitor the separation continuously using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[8]
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product spot as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step on material that is already >90% pure to obtain highly crystalline, pure solid.
-
Solvent Selection: The key is to find a solvent that dissolves the compound when hot but not when cold.[7] For this compound, ethanol or an ethanol/water mixture are excellent starting points.[7][9]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[7] It is crucial to add the solvent portion-wise to avoid using too much.
-
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from a previous step), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling and Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
-
Crystal Collection & Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Section 3: Data & Workflow Visualizations
Table 1: Typical TLC & Column Chromatography Parameters
| Parameter | Guideline / Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | Good starting polarity range for this class of compound.[4][7] |
| Target Rf (TLC) | 0.3 - 0.4 | Optimal Rf for good separation on a column. |
| Visualization | UV Lamp (254 nm) | Aromatic rings in the product and impurities will absorb UV light. |
| Typical Yield | 75-90% (Column), 65-85% (Recrystallization) | These are typical recovery ranges for well-executed purifications.[7] |
| Achievable Purity | >99% (by GC/HPLC) | Both methods can achieve high purity if optimized correctly.[7] |
Diagrams of Experimental Workflows
Caption: A logical workflow for diagnosing and purifying crude this compound.
Caption: Step-by-step workflow for purification via flash column chromatography.
Sources
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
"4-Benzyloxy-3-methoxy-toluene" stability issues and degradation products
Welcome to the technical support resource for 4-Benzyloxy-3-methoxy-toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for challenges encountered during its handling, storage, and use in experimental settings.
Introduction
This compound, a substituted benzyl ether, serves as a key intermediate in the synthesis of various high-value molecules, including catecholamine derivatives and agricultural fungicides.[1][2] As with many benzyl ethers, its utility is predicated on its stability as a protecting group throughout a synthetic sequence.[3] However, the benzyl ether linkage is susceptible to cleavage under specific conditions, and the molecule possesses other sites prone to chemical transformation. A thorough understanding of its stability profile is therefore critical to prevent yield loss, avoid the introduction of impurities, and ensure the integrity of experimental outcomes.
This guide provides a comprehensive overview of the stability challenges associated with this compound, details its primary degradation pathways, and offers validated protocols for its analysis and handling.
Frequently Asked Questions (FAQs) on Stability & Degradation
Q1: What are the primary chemical liabilities of this compound?
The core structure of this compound contains two main points of chemical liability:
-
The Benzyl Ether Linkage: This is the most significant liability. Benzyl ethers are susceptible to cleavage under reductive, oxidative, and strongly acidic conditions.[4][5]
-
The Benzylic C-H Bonds of the Toluene Moiety: The methyl group on the aromatic ring has benzylic protons that can be susceptible to oxidation, potentially forming a benzoic acid derivative under strong oxidizing conditions.[6]
Q2: What are the expected degradation products of this compound?
Based on the known reactivity of benzyl ethers, two primary degradation pathways are anticipated:
-
Debenzylation (Cleavage of the C-O bond): This is the most common degradation route. Depending on the conditions, it results in the formation of 4-methylguaiacol (2-methoxy-4-methylphenol) and either toluene (under reductive conditions) or benzaldehyde/benzoic acid (under oxidative conditions).[5][7]
-
Oxidation:
-
Autoxidation: Prolonged exposure to air can lead to autoxidation, forming the corresponding benzoate ester, 4-methyl-2-methoxyphenyl benzoate , and other related products.[8]
-
Benzylic Oxidation: Strong oxidation can affect the toluene methyl group, leading to 4-(benzyloxy)-3-methoxybenzoic acid .
-
The potential degradation pathways are illustrated in the diagram below.
Sources
Technical Support Center: Scaling the Synthesis of 4-Benzyloxy-3-methoxy-toluene
Welcome to the technical support guide for the synthesis of 4-Benzyloxy-3-methoxy-toluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important chemical transformation. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis.
Introduction
The synthesis of this compound, also known as creosol benzyl ether, is a common yet critical step in the preparation of various pharmaceutical intermediates and fine chemicals. The most prevalent method for its synthesis is the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide.[1][2] While straightforward on a laboratory scale, scaling up this reaction presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will address common issues encountered during scale-up and provide actionable solutions.
Core Synthesis Pathway: Williamson Ether Synthesis
The fundamental reaction involves the deprotonation of creosol (2-methoxy-4-methylphenol) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide, typically benzyl bromide.
Caption: General Williamson Ether Synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound.
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I improve the reaction rate?
A1: Several factors can contribute to a slow or incomplete reaction on a larger scale.
-
Insufficient Mixing: Inadequate agitation can lead to poor contact between the reactants, especially in heterogeneous mixtures involving a solid base like potassium carbonate. Ensure your reactor is equipped with an overhead stirrer capable of creating a vortex and maintaining a uniform suspension.
-
Choice of Base and Solvent: The strength of the base and the polarity of the solvent are critical. While potassium carbonate is a common choice, stronger bases like sodium hydroxide can be used, particularly in a phase-transfer catalysis setup.[3] Aprotic polar solvents such as DMF or acetonitrile are generally effective for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide.[2]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will significantly slow down the reaction rate. A good starting point is typically 80-90°C.[4]
-
Phase-Transfer Catalysis (PTC): For large-scale reactions, employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate.[5][6] The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the benzyl bromide resides, accelerating the reaction.[7]
Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?
A2: The primary byproduct of concern is typically from the elimination reaction of benzyl bromide.
-
Elimination (E2) Byproducts: Although benzyl bromide is a primary halide and less prone to elimination, at elevated temperatures and in the presence of a strong, sterically hindered base, E2 elimination can occur, leading to the formation of stilbene and other related products.[1] To minimize this, use a less sterically hindered base and maintain the reaction temperature at an optimal level without excessive heating.
-
Over-benzylation: If other nucleophilic sites are present on the starting material or if the product itself can be further alkylated, over-benzylation can be an issue. However, for creosol, this is less of a concern.
-
Reaction with Solvent: In some cases, the solvent can react with the reagents. For example, DMF can decompose at high temperatures in the presence of a strong base. Choose a stable solvent appropriate for the reaction conditions.
Q3: The purification of the final product is proving difficult. What is the best approach for large-scale purification?
A3: Purification on a large scale requires a different approach than laboratory-scale chromatography.
-
Work-up Procedure: After the reaction is complete, the first step is a proper aqueous work-up. Quench the reaction mixture with water and separate the organic layer. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted creosol, followed by a brine wash to remove residual salts.[8]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation is often the most effective method for large-scale purification. This will separate the desired product from non-volatile impurities and byproducts with significantly different boiling points.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[4] A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is often a good starting point for recrystallization of similar compounds.[4]
| Purification Method | Advantages | Disadvantages | Scale-Up Suitability |
| Vacuum Distillation | Effective for separating volatile compounds; scalable. | Not suitable for high-boiling or thermally unstable compounds. | High |
| Recrystallization | Can provide very high purity; cost-effective. | Can result in product loss in the mother liquor; requires a suitable solvent. | High |
| Column Chromatography | High resolution for complex mixtures. | Costly and time-consuming on a large scale; generates significant solvent waste. | Low |
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions I should take when handling benzyl bromide on a large scale?
A: Benzyl bromide is a lachrymator and a corrosive substance that can cause severe skin and eye irritation.[9][10][11][12] When handling large quantities, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Have an emergency shower and eyewash station readily accessible. Be aware that it is a combustible liquid and should be kept away from ignition sources.[9]
Q: How can I effectively monitor the progress of the reaction on a large scale?
A: For large-scale reactions, taking aliquots for analysis can be cumbersome.
-
Thin-Layer Chromatography (TLC): TLC remains a quick and effective method for monitoring the disappearance of the starting material (creosol) and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting material to product.
Caption: Workflow for monitoring reaction progress.
Q: Can I use benzyl chloride instead of benzyl bromide?
A: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions due to bromide being a better leaving group than chloride.[1] If you use benzyl chloride, you may need to use a higher reaction temperature or a longer reaction time to achieve a comparable conversion.
Q: What is the ideal molar ratio of reactants for a scaled-up synthesis?
A: A slight excess of the benzylating agent (benzyl bromide) is typically used to ensure complete consumption of the more valuable creosol. A molar ratio of 1:1.1 to 1:1.2 (creosol to benzyl bromide) is a good starting point. The amount of base should be at least stoichiometric to the creosol, with an excess often being beneficial (e.g., 1.5-2.0 equivalents).
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and conditions.
Reagents and Equipment:
-
Creosol (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF)
-
Reactor with overhead stirrer, condenser, and temperature probe
-
Standard work-up and purification glassware
Procedure:
-
Reaction Setup: In a reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge creosol and anhydrous potassium carbonate.
-
Solvent Addition: Add DMF to the reactor. The volume should be sufficient to allow for effective stirring.
-
Heating: Heat the mixture to 80-90°C with vigorous stirring.
-
Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture via an addition funnel over a period of 1-2 hours. Monitor the internal temperature to control any exotherm.
-
Reaction Monitoring: Maintain the reaction at 80-90°C and monitor its progress by TLC or GC until the creosol is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with 1M NaOH, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like methanol.
-
References
-
Bangladesh Journals Online. (n.d.). Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]
-
Acros Organics. (2010). Benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (2021). Solved Lab. Williamson Ether Synthesis K.CO HO. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Table. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [a] | Download Table. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. | Download Scientific Diagram. Retrieved from [Link]
-
Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Retrieved from [Link]
-
Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) NOTE Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Best Synthetic Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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Identifying and removing impurities from "4-Benzyloxy-3-methoxy-toluene"
Technical Support Center: 4-Benzyloxy-3-methoxy-toluene
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to effectively identify and remove impurities from this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a typical synthesis of this compound?
The most common synthetic route to this compound is the Williamson ether synthesis, which involves reacting an alkoxide (or phenoxide) with an alkyl halide.[1][2] Therefore, the most likely impurities are unreacted starting materials: 4-hydroxy-3-methoxytoluene (also known as creosol) and the benzylating agent (e.g., benzyl bromide or benzyl chloride). Additionally, side products from the base used in the reaction or residual solvent can also be present.
Q2: What is the fastest method to get a preliminary assessment of my sample's purity?
Thin-Layer Chromatography (TLC) is the most efficient initial check.[3][4] By spotting your crude product alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture), you can quickly visualize the number of components. A single spot for your product that is distinct from the starting material spots is a good indication of a relatively clean reaction.
Q3: My ¹H NMR spectrum shows more peaks than expected. What are the key signals to look for?
First, confirm the signals for your target compound. You should see a singlet for the methyl group (~2.2 ppm), a singlet for the methoxy group (~3.9 ppm), a singlet for the benzylic CH₂ group (~5.1 ppm), and characteristic aromatic protons for all three rings. Impurities to look for include:
-
Creosol (Starting Material): A phenolic -OH peak (broad singlet, variable chemical shift) and its distinct aromatic signals.
-
Benzyl Halide (Starting Material): A singlet for the benzylic CH₂ group at a different chemical shift than your product (e.g., ~4.5 ppm for benzyl bromide).
-
Solvent Residue: Common solvents like ethyl acetate, dichloromethane, or hexanes have characteristic and well-documented NMR signals.
Q4: Should I use recrystallization or column chromatography to purify my product?
This depends on the nature of the impurities.
-
Column Chromatography is superior for separating compounds with similar polarities, such as your target product and unreacted benzyl halide.[5][6] It is the method of choice when TLC shows multiple, closely-spaced spots.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product that is already substantially pure.[7] It is ideal if your product has a distinct color (e.g., yellow or brown) that needs to be removed or if you need to achieve very high crystalline purity.
Troubleshooting and Purification Guide
This section provides a systematic approach to diagnosing and resolving common purity issues encountered with this compound.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: General troubleshooting workflow for product purification.
Problem 1: Complex Mixture with Multiple Spots on TLC
-
Diagnosis: A TLC plate showing multiple spots indicates that the reaction has not gone to completion or that significant side reactions have occurred. The impurities are likely structurally similar to the product, possessing comparable polarities. This scenario is common if reaction conditions (temperature, time, stoichiometry) were not optimal.
-
Solution: Flash Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[5] Less polar compounds interact weakly with the polar silica gel and elute first, while more polar compounds are retained longer.[6]
Table 1: Properties of Target Compound and Potential Impurities
Compound Structure Molecular Weight ( g/mol ) Polarity Expected Elution Order Benzyl Halide (e.g., Bromide) C₇H₇Br 171.04 Low 1st This compound C₁₅H₁₆O₂ 228.29 Medium 2nd | Creosol | C₈H₁₀O₂ | 138.16 | High | 3rd (or retained on column) |
-
TLC Optimization: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude product weight).[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column, ensuring no air bubbles are trapped, which can lead to poor separation.[5]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution process using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[8]
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Caption: Step-by-step workflow for flash column chromatography.
-
Problem 2: Product is Off-White, Yellow, or an Oil That Should Be Solid
-
Diagnosis: A persistent color often indicates the presence of minor, highly conjugated or oxidized impurities. If the product is an oil when it is expected to be a solid, it suggests the presence of impurities that are depressing its melting point. A sharp melting point is a reliable indicator of purity for solid organic compounds.[4][9]
-
Solution: Recrystallization This technique purifies crystalline compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate). You are looking for a solvent that requires heating to dissolve the sample.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude product. Work in a fume hood and use a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them before crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Confirmation: Check the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2 °C). Compare this to the literature value.
-
References
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Research and Reviews.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Arabian Journal of Geosciences.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Chemistry LibreTexts. (2021).
- Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Website.
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- Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde 98.
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube.
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- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for... (2015). Journal of Forensic Chemistry and Toxicology.
- ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- BOC Sciences. (n.d.). CAS 78136-55-7 this compound.
- Purification of Organic Compounds by Flash Column Chrom
- National Institutes of Health. (n.d.). Methyl 4-(benzyloxy)
- HazelChem. (2020). Williamson ether synthesis (done wrong) [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2025). (PDF) 4-Benzyloxy-3-methoxybenzonitrile.
- SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
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- Biosynth. (n.d.). 262476 this compound CAS: 78136-55-7.
- National Institutes of Health. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Francis Academic Press. (2023).
- ResearchGate. (2020). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Organic Syntheses Procedure. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde 2426-87-1.
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Validation & Comparative
A Comprehensive Spectroscopic Guide to the Structural Validation of 4-Benzyloxy-3-methoxy-toluene
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic data essential for the validation of 4-Benzyloxy-3-methoxy-toluene, a key intermediate in various synthetic pathways. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering not just data, but a logical framework for its interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a robust and self-validating approach to compound characterization.
The Imperative of Multi-faceted Spectral Analysis
Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A comprehensive approach, integrating data from multiple spectroscopic methods, provides a system of cross-validation, significantly enhancing the confidence in the assigned structure. For this compound, we will primarily focus on ¹H NMR, ¹³C NMR, and IR spectroscopy. Each of these techniques probes different aspects of the molecular structure, and their combined interpretation provides a detailed and reliable molecular portrait.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Interpreting the ¹H NMR Spectrum of this compound
The expected ¹H NMR spectrum of this compound will exhibit several key signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.47-7.33 | Multiplet | 5H | Protons of the benzyl phenyl ring |
| ~6.96-6.86 | Multiplet | 3H | Aromatic protons of the toluene ring |
| ~5.05 | Singlet | 2H | Methylene protons (-CH₂-) of the benzyl group |
| ~3.80 | Singlet | 3H | Methoxy group protons (-OCH₃) |
| ~2.28 | Singlet | 3H | Methyl group protons (-CH₃) of the toluene ring |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The multiplet between δ 7.47-7.33 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring of the benzyl group. The aromatic protons of the 3,4-disubstituted toluene ring will appear as a more complex multiplet around δ 6.96-6.86 ppm, integrating to 3 protons. The sharp singlet at approximately δ 5.05 ppm is a key indicator of the benzylic methylene protons, and its integration to 2H confirms this assignment. The singlet at δ 3.80 ppm corresponds to the three protons of the methoxy group. Finally, the upfield singlet at around δ 2.28 ppm is indicative of the methyl group attached to the toluene ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrumental setup are similar to that of ¹H NMR, with a few key differences:
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required to encompass the range of carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is needed to obtain a good signal-to-noise ratio.
Interpreting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-O (aromatic, attached to methoxy) |
| ~153.0 | C-O (aromatic, attached to benzyloxy) |
| ~137.4 | Quaternary carbon of the benzyl phenyl ring |
| ~129.9, ~129.6 | Aromatic CH carbons of the toluene ring |
| ~128.6, 127.9, 127.5 | Aromatic CH carbons of the benzyl phenyl ring |
| ~115.9, 114.7 | Aromatic CH carbons of the toluene ring |
| ~70.8 | Methylene carbon (-CH₂-) of the benzyl group |
| ~55.8 | Methoxy carbon (-OCH₃) |
| ~20.5 | Methyl carbon (-CH₃) of the toluene ring |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. Assignments are based on typical chemical shift ranges and may require 2D NMR techniques for unambiguous confirmation.[1]
The downfield signals above 100 ppm correspond to the aromatic carbons. The signals for the carbons attached to oxygen atoms (C-O) are typically found in the 150-160 ppm region. The benzylic methylene carbon appears around 70.8 ppm, while the methoxy and methyl carbons are observed at approximately 55.8 ppm and 20.5 ppm, respectively.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H (methyl and methylene) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1140 | C-O stretch | Alkyl aryl ether |
| 850-750 | C-H bend | Aromatic out-of-plane bending |
The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups. The characteristic C=C stretching vibrations of the aromatic rings are observed around 1600 and 1500 cm⁻¹. The strong C-O stretching bands for the aryl and alkyl aryl ethers are expected around 1250 cm⁻¹ and 1140 cm⁻¹, respectively.
Comparative Analysis and Validation Workflow
The true power of this multi-spectroscopic approach lies in the convergence of data. The information gleaned from each technique should be consistent and complementary, painting a coherent picture of the molecular structure.
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of this compound, emphasizing the self-validating nature of the process.
Caption: Workflow for the spectroscopic validation of this compound.
Alternative and Complementary Techniques
While NMR and IR are primary tools, other techniques can provide further validation:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, offering a fundamental check of the chemical formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, O) in the compound, which can be compared with the theoretical values calculated from the proposed formula.
The integration of these techniques provides a robust and defensible structural assignment, which is critical for regulatory submissions and ensuring the reliability of subsequent research.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-pronged spectroscopic approach. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, and IR spectra, and cross-validating the findings, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds. This guide provides a foundational framework for this process, emphasizing not just the "what" but the "why" behind the experimental choices and data interpretation. Adherence to such rigorous analytical practices is paramount for the integrity and advancement of scientific research in the pharmaceutical and chemical sciences.
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ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxystyrene. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Proton NMR spectrum of 4-benzyloxy toluene. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Benzyloxy-3-methoxyphenethylamine but - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Spectroscopy International. (2016). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
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ResearchGate. (2009). (PDF) 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
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A Comparative Guide to Benzyl-Type Protecting Groups: Spotlight on the Vanillin-Derived Benzyl Ether
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant in the successful execution of complex, multi-step organic syntheses. Among the myriad of choices for hydroxyl protection, benzyl ethers stand out for their general robustness and versatile cleavage methods. This guide provides an in-depth comparison of the lesser-known 4-benzyloxy-3-methoxybenzyl (VnBn) ether with its more common counterparts: the parent benzyl (Bn) group, the p-methoxybenzyl (PMB) group, and the 3,4-dimethoxybenzyl (DMB) group. We will explore the nuances of their stability, orthogonality, and cleavage, supported by experimental data and detailed protocols to inform your synthetic strategy.
The 4-benzyloxy-3-methoxybenzyl group, derived from the readily available and inexpensive vanillin, presents an interesting alternative within the benzyl ether family. Its electronic properties, modulated by both a methoxy and a benzyloxy substituent, offer a unique reactivity profile that can be strategically exploited in sophisticated synthetic routes.
Comparative Stability and Cleavage of Benzyl-Type Ethers
The primary distinction between these benzyl-type protecting groups lies in their relative lability towards acidic and oxidative cleavage, a direct consequence of the electron-donating or -withdrawing nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy substituents, increase the electron density of the benzyl ring, making the corresponding ether more susceptible to cleavage by facilitating the formation of a stabilized benzylic cation intermediate.[1]
The stability of a protecting group across a range of reaction conditions is paramount for its successful application.[2][3] Benzyl ethers are renowned for their broad stability in both acidic and basic media, making them a reliable choice for many synthetic transformations.[2] However, their susceptibility to reductive cleavage, particularly through catalytic hydrogenolysis, offers a mild and distinct deprotection method that is orthogonal to many other protecting groups.[4]
The following table summarizes the stability and common cleavage conditions for the 4-benzyloxy-3-methoxybenzyl group and its common analogues.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Cleavage by Hydrogenolysis (H₂/Pd-C) | Oxidative Cleavage (DDQ) |
| Benzyl (Bn) | High | High | Readily Cleaved | Very Slow/Requires Forcing Conditions | |
| p-Methoxybenzyl (PMB) | Moderate | High | Readily Cleaved | Readily Cleaved[1][5] | |
| 3,4-Dimethoxybenzyl (DMB) | Low | High | Readily Cleaved | Very Readily Cleaved[1] | |
| 4-Benzyloxy-3-methoxybenzyl (VnBn) | Moderate-Low | High | Readily Cleaved | Readily Cleaved |
This graduated lability allows for strategic, sequential deprotection. For instance, the DMB group can often be selectively removed in the presence of a PMB group under milder oxidative or acidic conditions.[1] The VnBn group's reactivity is expected to be comparable to or slightly more labile than the PMB group due to the electronic influence of its substituents.
Orthogonal Deprotection Strategies
A cornerstone of complex molecule synthesis is the ability to selectively deprotect one hydroxyl group in the presence of others, a concept known as orthogonal protection.[4] The benzyl ether family offers a rich platform for such strategies.
A classic example of orthogonality is the pairing of a benzyl ether with a silyl ether. Benzyl ethers are typically cleaved by hydrogenolysis, while silyl ethers are removed with fluoride-based reagents.[4] Within the benzyl ether family itself, orthogonality can be achieved based on their differential lability towards oxidative reagents.
The electron-donating methoxy group in PMB ethers stabilizes the intermediate radical and oxonium ions formed during single-electron transfer with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] This allows for the selective cleavage of PMB ethers in the presence of unsubstituted benzyl ethers, which oxidize at a much slower rate.[5] This principle of oxidative differentiation is a powerful tool in synthetic planning.
Figure 1. Orthogonal deprotection strategies for benzyl-type and silyl ethers.
Experimental Protocols
The following are representative, detailed methodologies for the protection of a primary alcohol with a benzyl-type group and its subsequent deprotection.
General Protocol for Benzylation of a Primary Alcohol
This protocol is based on the widely used Williamson ether synthesis.[6]
Objective: To protect a primary hydroxyl group as a benzyl, PMB, DMB, or VnBn ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)[6]
-
Benzyl bromide, p-methoxybenzyl chloride, 3,4-dimethoxybenzyl chloride, or 4-benzyloxy-3-methoxybenzyl chloride (1.5–2.0 equiv)
-
Dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)[6]
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the primary alcohol (1.0 equiv) in dry DMF (5–10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.0 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding benzyl halide (1.5–2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
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- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Benzyloxy-3-methoxy-toluene: An Evaluation of Alternative Benzylating Reagents
Introduction
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the protection of functional groups is a cornerstone strategy. The benzyl ether is a preeminent choice for the protection of phenols due to its robust stability across a wide array of reaction conditions and its susceptibility to mild cleavage when desired. The target molecule, 4-benzyloxy-3-methoxy-toluene, serves as a valuable intermediate, derived from the O-benzylation of creosol (2-methoxy-4-methylphenol).
The conventional and most direct route to this compound is the venerable Williamson ether synthesis, typically employing benzyl halides.[1][2] However, the lachrymatory and hazardous nature of benzyl halides, coupled with the often-stringent reaction conditions requiring strong bases, has catalyzed the search for superior alternatives. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of this compound, offering researchers and process chemists the data-driven insights needed to select the optimal synthetic route for their specific application. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance metrics for each method.
Baseline: The Conventional Williamson Ether Synthesis with Benzyl Halides
The Williamson ether synthesis is a classic SN2 reaction that has been a workhorse in organic chemistry for over a century.[1] The synthesis of this compound via this method involves the deprotonation of creosol by a base to form the more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the desired ether.[2]
Reaction Mechanism & Workflow
The process begins with the activation of the phenolic hydroxyl group, followed by the nucleophilic substitution.
Caption: General mechanism for the Williamson ether synthesis.
Experimental Protocol: Benzylation using Benzyl Chloride
-
To a stirred solution of creosol (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Discussion
While effective, this method has notable drawbacks. Benzyl halides are lachrymators and require careful handling. The use of strong bases like sodium hydride (NaH) can pose safety risks, while weaker bases like potassium carbonate often necessitate higher temperatures and longer reaction times.[2] Furthermore, competitive C-alkylation can occur, reducing the overall yield of the desired O-alkylated product.
Alternative 1: Benzyl Tosylate as a Superior Electrophile
An excellent alternative to benzyl halides is benzyl tosylate. The tosylate anion (OTs) is a superb leaving group, rendering benzyl tosylate a highly reactive electrophile for the SN2 reaction. This approach follows the same Williamson ether synthesis mechanism but can offer improved yields and cleaner reaction profiles.[3]
Causality and Advantages
The enhanced reactivity stems from the ability of the tosylate group to stabilize the negative charge that develops during its departure, making it a much better leaving group than halides. A primary drawback is the stability of benzyl tosylate itself; it is prone to decomposition upon storage and is often best prepared fresh before use.[3][4]
Experimental Protocols
Part A: Synthesis of Benzyl Tosylate [3][5]
-
Dissolve benzyl alcohol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.).
-
Add pyridine (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Perform an aqueous workup by washing with cold dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain crude benzyl tosylate, which can be used directly or purified further.
Caption: Workflow for the synthesis of benzyl tosylate.
Part B: O-Benzylation using Benzyl Tosylate [3]
-
Combine creosol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous DMF.
-
Add freshly prepared benzyl tosylate (1.1 equiv.) to the mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC.
-
Upon completion, perform the same aqueous workup and purification as described for the benzyl halide method.
Alternative 2: Palladium-Catalyzed Benzylation under Neutral Conditions
A modern and elegant approach avoids the need for a base altogether by employing a palladium catalyst. This method utilizes benzyl carbonates, such as benzyl methyl carbonate, as the benzylating agent and proceeds under neutral conditions, offering a significant advantage for sensitive substrates.[6][7]
Mechanistic Insight
The reaction likely proceeds through a (η³-benzyl)palladium intermediate.[7] The palladium(0) catalyst activates the benzylic C-O bond of the carbonate, which then undergoes nucleophilic attack by the phenol. This process is highly selective for phenols and generates only volatile byproducts (e.g., CO₂ and methanol), simplifying purification.[6][7]
Experimental Protocol: Pd-Catalyzed Benzylation[6]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd(η³-C₃H₅)Cp) and a suitable ligand (e.g., DPEphos).
-
Add creosol (1.0 equiv.) and benzyl methyl carbonate (1.2 equiv.) dissolved in an anhydrous solvent like toluene.
-
Seal the vessel and heat the mixture to 60–80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate it directly.
-
The residue can be purified by column chromatography to isolate the product.
Caption: Simplified catalytic cycle for Pd-catalyzed benzylation.
Alternative 3: Phase-Transfer Catalysis (PTC) for Enhanced Efficiency
Phase-Transfer Catalysis (PTC) is not a different reagent but a powerful methodology to significantly enhance the traditional Williamson ether synthesis. It is particularly valuable for scaling up reactions. PTC facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase, where it can react with the benzylating agent.[8][9]
Principle of Operation
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or Aliquat 336), forms an ion pair with the phenoxide. This lipophilic ion pair is soluble in the organic solvent, allowing the reaction to proceed rapidly at the interface or in the bulk organic phase under milder conditions.[10][11]
Experimental Protocol: PTC-Mediated Benzylation
-
Combine creosol (1.0 equiv.), benzyl chloride (1.1 equiv.), and the phase-transfer catalyst (e.g., TBAB, 0.1 equiv.) in a solvent such as toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 equiv., 50% w/w) or solid potassium carbonate.
-
Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60 °C).
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Comparative Performance Data
The following table summarizes the key operational parameters and performance characteristics of the discussed synthetic methods.
| Feature | Conventional Williamson | Benzyl Tosylate | Pd-Catalyzed Benzylation | Phase-Transfer Catalysis |
| Benzylating Agent | Benzyl Chloride/Bromide | Benzyl Tosylate | Benzyl Methyl Carbonate | Benzyl Chloride/Bromide |
| Key Reagent | Strong Base (NaH) or Weaker Base (K₂CO₃) | K₂CO₃ or other mild base | Pd(0) Catalyst + Ligand | Quaternary Ammonium Salt |
| Conditions | High Temp (80-110 °C) | High Temp (80-90 °C) | Neutral, Mild Temp (60-80 °C) | Biphasic, Mild Temp (50-70 °C) |
| Typical Solvents | DMF, Acetone, THF | DMF, Acetonitrile | Toluene, Dioxane | Toluene, DCM (Biphasic) |
| Key Advantages | Well-established, inexpensive reagents. | Avoids lachrymatory halides, potentially cleaner reaction. | Neutral conditions, high selectivity, good for sensitive substrates, volatile byproducts.[6][7] | Milder conditions, use of inexpensive bases, scalable, faster rates.[8] |
| Key Disadvantages | Harsh conditions, potential C-alkylation, hazardous reagents. | Reagent must be freshly prepared, potential instability.[3] | Catalyst cost and sensitivity, requires inert atmosphere. | Requires vigorous stirring, potential for emulsions. |
Conclusion and Recommendations
The choice of reagent for the synthesis of this compound is a critical decision that balances cost, safety, scale, and substrate compatibility.
-
For routine, small-scale laboratory synthesis , the conventional Williamson ether synthesis using benzyl halides with potassium carbonate remains a viable, cost-effective option, provided appropriate safety precautions are taken.
-
When cleaner reactions and avoidance of lachrymatory halides are prioritized, benzyl tosylate is an excellent alternative, though it necessitates an additional preparatory step.[3]
-
For substrates that are sensitive to basic conditions, palladium-catalyzed benzylation is the superior choice, offering remarkably mild and neutral reaction conditions at the expense of catalyst cost and handling requirements.[6][7]
-
For process development and large-scale synthesis , Phase-Transfer Catalysis presents the most compelling advantages. It enhances the classic Williamson synthesis by allowing the use of inexpensive inorganic bases, lowering reaction temperatures, and often simplifying workup, making it a more efficient and economical choice for industrial applications.[8][11]
Ultimately, the optimal method is dictated by the specific constraints and goals of the research or development program. This guide provides the foundational data and protocols to make an informed and strategic selection.
References
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Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. Retrieved from [Link]
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Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
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Landini, D., Maia, A., & Montanari, F. (1978). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 100(9), 2796–2801. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Sreevidya, V. G., & Kumar, S. (2019). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry, 35(2). Retrieved from [Link]
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Tajbakhsh, M., Hosseinzadeh, R., & Shakoori, A. (2004). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synlett, (12), 2275-2277. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ethers. Retrieved from [Link]
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Li, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Clinical Practice, 7(3). Retrieved from [Link]
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Lee, D. G., & Brown, K. C. (1984). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Synthesis, (12), 1039-1040. Retrieved from [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Retrieved from [Link]
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A Researcher's Guide to Phenol Protection: Benzyl-Type Ethers vs. Methoxymethyl (MOM) Ethers
In the multi-step synthesis of complex molecules, particularly within pharmaceutical and materials science, the judicious protection and deprotection of functional groups is a cornerstone of success.[1][2] The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often requires masking to prevent undesired side reactions.[3] This guide provides an in-depth comparison of two widely employed strategies for phenol protection: the formation of benzyl-type ethers and methoxymethyl (MOM) ethers.
The choice between these protecting groups is not arbitrary; it is dictated by the overall synthetic strategy, the stability of other functional groups within the molecule, and the required conditions for selective removal.[2][3] This guide will explore the causality behind experimental choices, provide validated protocols, and offer a clear framework for selecting the optimal protecting group for your specific application.
A Note on "4-Benzyloxy-3-methoxy-toluene": The topic specified, "this compound," refers to a specific chemical compound, not a general protecting group. This compound is a derivative of vanillin where the phenolic hydroxyl is protected by a benzyl group. Our discussion will therefore focus on the broader and more synthetically versatile classes of Benzyl (Bn) and substituted benzyl ethers (like p-methoxybenzyl, PMB), comparing them against the Methoxymethyl (MOM) ether.
Section 1: The Benzyl (Bn) and Substituted Benzyl (PMB) Ethers
Benzyl ethers are a classic and robust choice for protecting alcohols and phenols.[1] Their stability to a wide range of acidic and basic conditions makes them highly reliable for lengthy synthetic sequences.[1]
Mechanism and Introduction
The most common method for installing a benzyl group is the Williamson ether synthesis.[4] This involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, which then displaces a benzyl halide (typically benzyl bromide, Bn-Br) in an SN2 reaction.[4][5]
For substrates sensitive to basic conditions, alternative methods exist, such as using benzyl trichloroacetimidate under acidic promotion or palladium-catalyzed approaches under neutral conditions.[4][6]
The p-methoxybenzyl (PMB) group is a popular variant.[7][8] The electron-donating methoxy group on the aromatic ring alters the ether's reactivity, making it susceptible to cleavage under milder oxidative or acidic conditions compared to the unsubstituted benzyl group.[7][8] This electronic difference is a key tool for achieving selective deprotection.[7]
Stability Profile
-
Strongly Basic Conditions: Stable.
-
Acidic Conditions: Generally stable, though cleavage can occur under harsh acidic conditions.[9]
-
Oxidizing/Reducing Agents: Stable to most common oxidants and reductants that do not involve catalytic hydrogenation.
Deprotection: The Power of Hydrogenolysis
The hallmark of the benzyl ether is its cleavage via catalytic hydrogenolysis.[1][4][10][11] This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂).[1][11] The process involves the cleavage of the C-O benzylic bond to yield the free phenol and toluene as a byproduct.[4][12]
Causality: This method is effective due to the relative weakness of the benzylic C-O bond and the ability of the palladium catalyst to facilitate the oxidative addition of hydrogen across this bond.
For molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups), transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can be employed to limit the availability of free hydrogen and enhance selectivity.[4]
The PMB variant offers an alternative deprotection pathway. The electron-rich ring makes it susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), conditions under which a standard benzyl ether remains intact.[8][13][14] This provides a critical point of orthogonality.[7][15]
Section 2: The Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) ether is an acetal-type protecting group, and its chemistry is fundamentally different from that of benzyl ethers.[16][17] It is valued for its stability in basic, nucleophilic, and many redox environments.[16][18]
Mechanism and Introduction
MOM ethers are typically formed by treating the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[17][19] The reaction proceeds via nucleophilic attack of the phenoxide on the highly electrophilic MOM-Cl.[19]
Safety Note: Chloromethyl methyl ether is a known human carcinogen due to its potent alkylating nature.[17][19] Safer alternatives, such as using dimethoxymethane with an acid catalyst, have been developed.[16][19]
Stability Profile
-
Strongly Basic Conditions: Stable.[20]
-
Acidic Conditions: Labile. The MOM group is readily cleaved under acidic conditions.[16][17][21] It is generally stable in a pH range of 4 to 12.[16]
-
Oxidizing/Reducing Agents: Inert to a wide variety of oxidizing and reducing agents.[16]
Deprotection: Acid-Catalyzed Hydrolysis
The defining characteristic of the MOM group is its lability to acid.[16] Deprotection is an acetal hydrolysis reaction, typically achieved by treatment with a protic acid (e.g., HCl, TFA) in a protic solvent like methanol or water.[16][19][22]
Causality: The mechanism involves protonation of one of the ether oxygens, followed by elimination of methanol to form a highly stabilized oxocarbenium ion. This intermediate is then readily attacked by water or another nucleophile to release the free phenol. This acid-lability is the primary reason for choosing a MOM group when subsequent synthetic steps require basic or organometallic reagents but must avoid acidic conditions.
Section 3: Head-to-Head Comparison and Strategic Selection
The choice between a benzyl-type ether and a MOM ether is a strategic one, hinging on the concept of orthogonality —the ability to remove one protecting group without affecting another.[2][15]
Comparative Data Summary
| Feature | Benzyl (Bn) / PMB Ethers | Methoxymethyl (MOM) Ether |
| Protection Reagent | Benzyl bromide (Bn-Br), PMB-Cl | Chloromethyl methyl ether (MOM-Cl) |
| Typical Base | NaH, K₂CO₃ | N,N-Diisopropylethylamine (DIPEA) |
| Stability to Acid | Generally stable | Labile (cleaved by acid)[16][17] |
| Stability to Base | Stable | Stable[16][20] |
| Stability to Reductants | Labile to catalytic hydrogenation | Generally stable |
| Primary Deprotection | Bn: Catalytic Hydrogenolysis (H₂/Pd-C)[4][11] | Acid-catalyzed hydrolysis (e.g., HCl/MeOH)[16][22] |
| Orthogonal Deprotection | PMB: Oxidative cleavage (DDQ, CAN)[8] | N/A |
| Key Advantage | Robustness; Cleavage is orthogonal to acid/base labile groups. | Stability to strong bases and nucleophiles; Cleavage is orthogonal to hydrogenation-sensitive groups. |
| Key Disadvantage | Incompatible with hydrogenation-sensitive groups (alkenes, etc.). | Incompatible with acid-sensitive groups. |
Decision-Making Workflow
The selection process can be visualized as a decision tree, guiding the researcher to the optimal choice based on the planned synthetic route.
Caption: Decision tree for selecting between Benzyl-type and MOM protecting groups.
Section 4: Experimental Protocols
The following are generalized, field-proven protocols. Researchers should always optimize conditions for their specific substrates.
Protocol 1: Benzyl Protection of a Phenol using Benzyl Bromide
-
Setup: To a solution of the phenol (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or acetone) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv).
-
Addition: Add benzyl bromide (Bn-Br, 1.1-1.2 equiv) to the mixture.[9]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[5][9]
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and dilute the filtrate with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Caption: Experimental workflow for benzyl protection of a phenol.
Protocol 2: MOM Protection of a Phenol using MOM-Cl
-
Setup: Dissolve the phenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.
-
Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equiv) followed by the dropwise addition of freshly distilled chloromethyl methyl ether (MOM-Cl, 1.5-3.0 equiv).[19]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[19]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.[19]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[19]
Protocol 3: Deprotection of a Phenolic Benzyl Ether via Hydrogenolysis
-
Setup: Dissolve the benzyl-protected phenol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.[11]
-
Work-up: Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected phenol, which can be further purified if necessary.
Conclusion
Both benzyl-type ethers and MOM ethers are powerful tools in the synthetic chemist's arsenal for the protection of phenols. The robust, reductively-cleaved benzyl group is ideal for syntheses involving acidic or a wide range of non-reductive transformations. In contrast, the acid-labile MOM group is the protector of choice when the synthetic pathway demands stability to strong bases, organometallics, or nucleophiles, and where hydrogenation is not a viable final step. A thorough understanding of their distinct stability profiles and orthogonal cleavage mechanisms is essential for the strategic design and successful execution of complex organic syntheses.
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- An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Request PDF.
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
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- Hydrogenolysis of Ethers. Science of Synthesis.
- Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. RSC Publishing.
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- Application Notes and Protocols for One-Pot Procedures Involving MOM Protection and Subsequent Reactions. Benchchem.
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Analytical standards for "4-Benzyloxy-3-methoxy-toluene" and its derivatives
An authoritative guide for researchers, scientists, and drug development professionals on the analytical standards for 4-Benzyloxy-3-methoxy-toluene and its derivatives. This document provides a comparative analysis of key analytical techniques, supported by experimental data and protocols, to ensure quality, purity, and stability in research and development.
Introduction: The Analytical Imperative for Benzylated Aromatics
This compound and its functionalized derivatives, such as 4-benzyloxy-3-methoxybenzaldehyde (also known as O-benzylvanillin), are important intermediates in the synthesis of various fine chemicals and pharmaceutical compounds, including catecholamine derivatives and agricultural fungicides.[1] The benzyl ether moiety serves as a critical protecting group in multi-step syntheses.[2] Consequently, the rigorous analytical characterization of these compounds is paramount to ensure the purity of the final products, identify potential impurities, and guarantee the reproducibility of synthetic processes.
This guide provides a comparative overview of the primary analytical methodologies for the characterization and quality control of this compound and its derivatives. We will explore the principles, performance characteristics, and typical protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analyte Family: Structure and Properties
The core structure consists of a toluene molecule substituted with methoxy and benzyloxy groups. The key derivatives often encountered are the result of oxidation at the methyl group, leading to the corresponding alcohol, aldehyde, and carboxylic acid. The physicochemical properties of these compounds, particularly their polarity and volatility, dictate the most suitable analytical approach.
| Compound | Structure | Molecular Weight | Key Properties |
| This compound | C₁₅H₁₆O₂ | 228.29 g/mol | Non-polar, volatile enough for GC analysis. |
| 4-Benzyloxy-3-methoxybenzyl alcohol | C₁₅H₁₆O₃ | 244.29 g/mol | More polar than the toluene analog, suitable for both HPLC and GC (potentially with derivatization). |
| 4-Benzyloxy-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 g/mol | Polar, shows strong UV absorbance, ideal for HPLC-UV. Melting point 62-64 °C.[3] |
| 4-Benzyloxy-3-methoxybenzoic acid | C₁₅H₁₄O₄ | 258.27 g/mol | Polar, non-volatile, best suited for HPLC analysis. |
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on the specific objective, whether it be routine purity assessment, identification of unknown impurities, structural elucidation, or quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the purity determination and quantification of this compound and its more polar, non-volatile derivatives. Its versatility and high resolution make it the method of choice for quality control in pharmaceutical development.[4][5]
-
Principle : Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase (typically C18).
-
Advantages :
-
Excellent for analyzing polar, non-volatile, and thermally labile compounds like the aldehyde and acid derivatives.
-
High precision and accuracy for quantitative analysis.
-
UV detection provides good sensitivity for these aromatic compounds.
-
-
Disadvantages :
-
May require longer analysis times compared to modern GC methods.
-
Higher solvent consumption.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents, volatile impurities, or the primary compound, this compound.[4][6]
-
Principle : The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then fragmented and detected by a mass spectrometer, providing both quantitative data and structural information.
-
Advantages :
-
Exceptional separation efficiency for complex mixtures of volatile compounds.
-
Mass spectral data provides high confidence in compound identification.
-
High sensitivity, capable of detecting trace-level impurities.
-
-
Disadvantages :
-
Not suitable for non-volatile or thermally unstable compounds like the carboxylic acid derivative without a derivatization step.
-
Derivatization adds complexity and potential for analytical error.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the unambiguous structural elucidation of this compound and its derivatives. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Principle : Atomic nuclei with a non-zero spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resonance frequency is specific to the atom's local chemical environment.
-
Advantages :
-
Provides definitive structural confirmation.[7]
-
Non-destructive technique.
-
Quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard for the impurity itself.
-
-
Disadvantages :
-
Relatively low sensitivity compared to chromatographic methods.
-
Requires higher sample concentrations (typically 5-10 mg).[4]
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Performance Comparison Summary
The following table summarizes the typical performance characteristics of each technique for the analysis of this compound class.
| Parameter | HPLC-UV | GC-MS | NMR |
| Primary Application | Purity, Quantification | Impurity ID, Volatiles | Structural Elucidation |
| Applicable Derivatives | Alcohol, Aldehyde, Acid | Toluene, Alcohol | All |
| Typical Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL[8] | pg to fg range | mg range |
| Precision (RSD) | < 2%[8][9] | < 5% | Variable, can be < 1% for qNMR |
| Linearity (R²) | > 0.999[9] | > 0.995 | N/A for routine analysis |
| Sample Throughput | Moderate | High (with autosampler) | Low |
| Cost per Sample | Low to Moderate | Moderate | High |
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, adhering to guidelines such as those from the ICH and USP.[5][9]
Protocol 1: Purity Assay by Reversed-Phase HPLC
This method is suitable for determining the purity of 4-Benzyloxy-3-methoxybenzaldehyde and related derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid) is a common starting point.[4]
-
Gradient Example: 50% Acetonitrile to 95% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 10 µL[4]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range (e.g., 0.5 mg/mL).
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[9]
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards and then the samples.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component to the calibration curve. Impurities can be quantified using their relative response factors if known, or as a percentage of the total area.
Protocol 2: Impurity Identification by GC-MS
This method is designed to identify volatile impurities in this compound.
Instrumentation:
-
GC system with a mass spectrometer detector (e.g., Triple Quadrupole)
-
Capillary column (e.g., Agilent J&W HP-5ms, 30 m × 0.25 mm, 0.25 µm)[11]
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.
-
MS Transfer Line Temp: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The retention time can be used for additional confirmation if reference standards are available.
Protocol 3: Structural Confirmation by ¹H NMR
This protocol outlines the steps for confirming the chemical structure of a synthesized batch.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Interpretation: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm that the observed spectrum is consistent with the expected structure of this compound or its derivative.
Visualization of Analytical Workflow
The choice of analytical technique is a critical decision in the development process. The following diagram illustrates a logical workflow for selecting the appropriate method based on the analytical goal.
Caption: Decision workflow for selecting an analytical technique.
Conclusion and Recommendations
The comprehensive analysis of this compound and its derivatives requires a multi-faceted approach.
-
For routine quality control, purity assessment, and quantification of the main compound and its non-volatile derivatives, Reversed-Phase HPLC with UV detection is the recommended method due to its robustness, precision, and applicability.
-
For the identification of unknown volatile impurities, residual solvents, or starting materials , GC-MS offers unparalleled sensitivity and specificity.
-
For absolute structural confirmation of newly synthesized batches or for the characterization of novel derivatives, NMR spectroscopy is indispensable.
A combination of these techniques, guided by a well-defined analytical strategy, will ensure the highest standards of quality and scientific integrity in research and drug development involving this important class of chemical intermediates. The use of certified reference materials, such as the deuterated analog of this compound, is also recommended for achieving the highest accuracy in quantitative studies.[1][12]
References
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Comparative study of different synthetic routes to "4-Benzyloxy-3-methoxy-toluene"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the preparation of key intermediates with high purity and yield is of paramount importance. 4-Benzyloxy-3-methoxy-toluene, a valuable building block, is no exception. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. The information presented herein is designed to empower researchers to make informed decisions in the laboratory, optimizing for factors such as efficiency, scalability, and cost-effectiveness.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Route 1: Conventional Williamson Ether Synthesis | 3-Methoxy-4-methylphenol (Creosol) | Benzyl chloride, K₂CO₃, DMF | ~90%[1] | 3 hours[1] | 90 °C[1] | High yield, well-established, readily available reagents. | High temperature, polar aprotic solvent can be difficult to remove. |
| Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis | 3-Methoxy-4-methylphenol (Creosol) | Benzyl chloride, NaOH, Toluene, Phase-Transfer Catalyst (e.g., TBAB) | High (often >90%)[2] | 1-2 hours | Room Temp. to mild heating | Milder conditions, faster reaction, easier workup, recyclable catalyst. | Catalyst cost, potential for side reactions if not optimized.[2] |
| Route 3: Mitsunobu Reaction | Isovanillyl alcohol | Benzyl alcohol, PPh₃, DIAD/DEAD | Variable (typically good)[3][4] | 6-24 hours[3][4] | Room Temperature | Mild conditions, stereospecific (if applicable), useful for sterically hindered substrates.[5] | Stoichiometric phosphine oxide byproduct removal can be challenging, cost of reagents.[6] |
Route 1: The Workhorse - Conventional Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and remains a popular choice for the preparation of this compound.[7] This venerable reaction proceeds via an SN2 mechanism, wherein a phenoxide, generated in situ from a phenol and a base, acts as a nucleophile to displace a halide from an alkyl halide.[7]
Mechanistic Rationale
The synthesis commences with the deprotonation of the phenolic hydroxyl group of 3-methoxy-4-methylphenol (creosol) by a base, typically a carbonate or hydride, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more reactive, while not participating in hydrogen bonding that would stabilize the nucleophile and slow the reaction.[8]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
A representative procedure, adapted from a similar synthesis, is as follows:[1]
-
To a stirred mixture of 3-methoxy-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in dimethylformamide (DMF), add benzyl chloride (1.05 eq).
-
Heat the reaction mixture to 90 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Route 2: The Efficiency Expert - Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis (PTC) offers a significant process improvement over the conventional Williamson ether synthesis, particularly for industrial applications.[9] This methodology facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate and alkylating agent) through the use of a phase-transfer catalyst, such as a quaternary ammonium salt.[2]
Mechanistic Rationale
In this system, the phenoxide ion is generated in the aqueous phase by a strong base like sodium hydroxide. The phase-transfer catalyst, possessing both a hydrophilic cationic head and a lipophilic organic tail, forms an ion pair with the phenoxide. This lipophilic ion pair is then transported into the organic phase where it can react with the benzyl chloride. The catalyst then returns to the aqueous phase to repeat the cycle. This approach often leads to faster reaction rates at lower temperatures and simplifies the workup procedure.[10]
Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis.
Experimental Protocol
A general procedure for a phase-transfer catalyzed synthesis is as follows:
-
Charge a reaction vessel with 3-methoxy-4-methylphenol (1.0 eq), toluene, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).
-
Add an aqueous solution of sodium hydroxide (e.g., 50% w/w).
-
To the stirred biphasic mixture, add benzyl chloride (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 1-2 hours, monitoring by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Route 3: The Mild Alternative - The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for the formation of ethers, operating under neutral conditions.[3] This reaction is particularly advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of the phosphine and the azodicarboxylate. This intermediate then deprotonates the nucleophile (in this case, the phenolic hydroxyl of isovanillyl alcohol), forming a phosphonium salt. The alcohol (benzyl alcohol) is then activated by the phosphonium species, making it susceptible to nucleophilic attack by the phenoxide. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from benzyl alcohol. A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[6]
Caption: Mitsunobu Reaction for the Synthesis of this compound.
Experimental Protocol
A general procedure for the Mitsunobu reaction is as follows:[3][4]
-
Dissolve isovanillyl alcohol (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is typically purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Conclusion and Future Perspectives
The choice of synthetic route for this compound is a multifaceted decision that hinges on the specific requirements of the synthesis. The conventional Williamson ether synthesis remains a robust and high-yielding method, particularly for smaller-scale laboratory preparations where the use of high temperatures and polar aprotic solvents is manageable. For larger-scale industrial production, the phase-transfer catalyzed Williamson ether synthesis presents a more efficient, cost-effective, and environmentally benign alternative with its milder reaction conditions and potential for catalyst recycling. The Mitsunobu reaction , while offering the advantage of neutral conditions, is generally better suited for specialized applications where base-sensitive functional groups are present or when stereochemical inversion is desired, due to the higher cost of reagents and the challenges associated with byproduct removal.
Future advancements in this area may focus on the development of even more sustainable and atom-economical methods. This could include the use of greener solvents, more efficient and recyclable catalysts for the PTC method, or the development of catalytic versions of the Mitsunobu reaction that avoid stoichiometric byproducts. As the demand for efficient and environmentally conscious chemical synthesis continues to grow, the evolution of these and other novel synthetic strategies will be crucial in shaping the future of pharmaceutical and fine chemical manufacturing.
References
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A. K. A. Khan, F. M. M. Al-Hadedi, A. S. A. Al-Hadedi, and A. A. A. Al-Hadedi, "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review," Molecules, vol. 27, no. 21, p. 6953, Oct. 2022. [Online]. Available: [Link]
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-
H. Duan, "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," Academic Journal of Materials & Chemistry, vol. 4, no. 4, pp. 41-45, 2023. [Online]. Available: [Link]
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-
A. D. Batcho and W. Leimgruber, "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole," Organic Syntheses, vol. 63, p. 214, 1985. [Online]. Available: [Link]
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PubChem, "4-Benzyloxy-3-methoxybenzyl alcohol," Compound Summary. [Online]. Available: [Link]
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Organic Syntheses, "3-benzyloxy-2-methyl propanoate," Procedure. [Online]. Available: [Link]
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Y. Wang, Y. Liu, S. Zhang, and Y. Wang, "Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine," RSC Advances, vol. 8, no. 38, pp. 21355-21361, 2018. [Online]. Available: [Link]
- M. A. A. Al-Qurtubi, M. A. A. Al-Sharabi, and M. A. A. Al-Ansi, "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols," Molecules, vol. 28, no. 1, p. 33, 2023.
- A. D. Sharma, P. D. Sharma, and A. K. Sharma, "Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis," Industrial & Engineering Chemistry Research, vol. 54, no. 16, pp. 4277-4285, 2015.
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A Comparative Guide to Purity Analysis of 4-Benzyloxy-3-methoxy-toluene: HPLC vs. GC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and final product integrity. 4-Benzyloxy-3-methoxy-toluene, a key building block, is no exception. Its purity profile directly impacts the downstream reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity analysis of this compound, grounded in experimental data and established analytical principles.
The Analyte: Understanding this compound
Before delving into analytical methodologies, understanding the physicochemical properties of this compound is paramount. It is a substituted aromatic ether with a molecular weight of 228.29 g/mol .[1] Its structure contains a benzyl group and a methoxy-toluene moiety, both of which are chromophores, making it suitable for UV detection in HPLC. While not highly volatile, its boiling point suggests that it is amenable to GC analysis, provided the conditions are optimized to prevent thermal degradation. Its solubility in common organic solvents like methanol, acetonitrile, and dichloromethane facilitates sample preparation for both techniques.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC, particularly in its reversed-phase mode, is a robust and widely adopted technique for the purity analysis of non-volatile and semi-volatile organic compounds.[3][4]
Principle of Separation
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5] More hydrophobic compounds, like this compound and related non-polar impurities, interact more strongly with the stationary phase and thus have longer retention times.
Why HPLC is a Strong Candidate:
-
Broad Applicability: It can separate a wide range of potential impurities, including starting materials, by-products, and degradants, which may have varying polarities and volatilities.
-
UV Detectability: The aromatic rings in the molecule provide strong UV absorbance, allowing for sensitive detection with a photodiode array (PDA) or variable wavelength detector (VWD).
-
Robustness: HPLC methods are generally robust and can be readily validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8]
Detailed Experimental Protocol (HPLC)
Instrumentation:
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and PDA/VWD detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic compounds.[4][9][10] |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength.[5] |
| Gradient Elution | 50% B to 95% B over 20 min | A gradient is crucial for eluting potential impurities with a wide range of polarities and ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Controls retention time reproducibility and peak shape. |
| Detection | UV at 275 nm | Wavelength selected for optimal absorbance of the analyte and related aromatic impurities. |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): The High-Resolution Alternative
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides an unparalleled level of identification capability.
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte and other volatile components are carried by an inert gas (carrier gas) through the column and interact with the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.
Why GC is a Strong Candidate:
-
High Efficiency: Capillary GC columns offer very high resolution, enabling the separation of closely related isomers or impurities.
-
Analysis of Volatile Impurities: GC is superior for detecting and quantifying volatile impurities, such as residual solvents, that would be missed by a typical HPLC method.[13]
Detailed Experimental Protocol (GC-MS)
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, temperature-programmable oven, and a Mass Selective Detector (MSD) or Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm) | A non-polar (5% phenyl)-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of semi-volatile aromatic compounds.[11][14][15] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. Constant flow mode ensures stable retention times. |
| Oven Program | 150°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) | The temperature program is optimized to separate early-eluting volatile impurities from the main analyte and late-eluting, higher-boiling point impurities. |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Detector Temp. | 280 °C (Transfer Line), 230 °C (MS Source) | Prevents condensation of the analyte and maintains sensitivity. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading from the concentrated main peak and ensures sharp peaks. |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan range 40-450 amu | Standard EI energy for generating reproducible mass spectra. The scan range covers the expected fragment ions. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Dichloromethane (DCM) to create a 1 mg/mL solution.
-
Transfer the solution to a GC vial for analysis.
GC Analysis Workflow
Caption: Workflow for GC purity analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC with UV/PDA | GC with FID/MS |
| Selectivity | Excellent for non-volatile, polar, and non-polar impurities. | Superior resolution for volatile and semi-volatile compounds; excellent for isomers. |
| Sensitivity | Good (ng level). | Very high (pg to fg level), especially with MS in SIM mode. |
| Analysis Time | Moderate (typically 15-30 minutes). | Fast to moderate (typically 10-25 minutes).[16] |
| Impurity ID | Limited to UV spectra and retention time matching. Requires LC-MS for definitive ID. | Excellent with MS detection, providing structural information from fragmentation patterns.[17] |
| Analyte Scope | Wide range, including thermally labile and non-volatile compounds. | Limited to thermally stable and volatile/semi-volatile compounds. |
| Robustness | Generally high; less prone to matrix interference in reversed-phase. | High, but can be susceptible to matrix effects in the injector and column degradation. |
| Cost & Complexity | Lower initial cost and complexity compared to GC-MS. | Higher initial cost and operational complexity, especially for GC-MS. |
Method Validation: The Pillar of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose. This is a core requirement of regulatory bodies and is detailed in guidelines like ICH Q2(R1).[6][7][8][18] A validated method provides confidence that the reported purity value is accurate and reliable.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Method Validation Logic
Caption: Core parameters for analytical method validation per ICH guidelines.
Conclusion and Recommendation
Both HPLC and GC are powerful and suitable techniques for the purity analysis of this compound, but their strengths are applied to different aspects of quality control.
-
Recommendation for Routine QC and Purity Assay: HPLC with UV detection is the recommended primary method. It is robust, versatile for a wide range of potential non-volatile impurities, and straightforward to implement and validate for routine release testing. It provides a reliable percentage purity value based on area percent, which is the standard for most purity assays.
-
Recommendation for Impurity Identification and Volatiles Analysis: GC-MS is the superior choice for in-depth impurity profiling, especially when structural elucidation of unknown peaks is required. It is also the only viable method for quantifying volatile impurities, such as residual solvents from the synthesis process.
For a comprehensive quality control strategy in a drug development setting, a dual approach is often best. HPLC should be used as the primary, validated method for release and stability testing. GC-MS should be employed during process development to identify and characterize potential impurities, helping to refine the synthesis and purification steps. This complementary use of both techniques ensures a complete and thorough understanding of the purity profile of this compound, safeguarding the quality of the final product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]
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Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. National Institutes of Health (NIH). [Link]
-
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]
-
Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Tianmei. [Link]
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GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. [Link]
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4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem. [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
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Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
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A Senior Application Scientist's Guide to Benchmarking "4-Benzyloxy-3-methoxy-toluene" as a Phenolic Protecting Group
For drug development professionals and researchers in organic synthesis, the judicious selection of protecting groups is a critical decision that can dictate the efficiency and success of a multi-step synthesis. The benzyl ether is a cornerstone of hydroxyl group protection, valued for its robustness. This guide provides an in-depth technical comparison of 4-Benzyloxy-3-methoxy-toluene , a protected form of the valuable building block creosol (2-methoxy-4-methylphenol), against its electronically modified congeners. Our objective is to furnish a data-driven analysis to inform the strategic selection of these protecting groups in complex synthetic campaigns.
Introduction: The Rationale for Benchmarking Benzyl Ethers
The benzyl (Bn) group is a workhorse for protecting alcohols and phenols due to its ease of installation and general stability across a wide range of reaction conditions, including acidic and basic media.[1][2] However, the standard benzyl ether often requires harsh deprotection conditions, most commonly catalytic hydrogenolysis, which can be incompatible with sensitive functional groups like alkenes or alkynes within the molecule.[3]
This has led to the development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, which can be cleaved under milder, orthogonal conditions.[4] The electron-donating p-methoxy group on the benzyl ring renders this protecting group susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a method that leaves standard benzyl ethers and other sensitive functionalities untouched.[5] This principle of orthogonal protection , the selective removal of one protecting group in the presence of others, is a foundational strategy in modern organic synthesis.[6][7]
This guide benchmarks the performance of this compound against its p-methoxybenzyl (PMB) analogue in a comparative deprotection study. We will evaluate the efficiency, selectivity, and conditions required for the cleavage of these protecting groups, providing a clear framework for their application.
Experimental Design: A Comparative Study
To provide a direct comparison, we will examine the deprotection of two protected forms of creosol:
-
Compound 1 (Bn-Protected): this compound
-
Compound 2 (PMB-Protected): 4-((4-methoxybenzyl)oxy)-2-methoxytoluene
The benchmark reaction will be the deprotection of these ethers to yield creosol. We will evaluate two distinct deprotection methodologies:
-
Reductive Cleavage: Catalytic hydrogenolysis, the standard method for benzyl ether removal.
-
Oxidative Cleavage: Using DDQ, a method expected to be efficient for the PMB ether.
The efficiency of each reaction will be assessed based on reaction time and isolated yield of the deprotected product, creosol.
Caption: Experimental workflow for the comparative benchmarking study.
Comparative Performance Data
The following table summarizes the experimental results for the deprotection of this compound and its PMB-protected analogue under reductive and oxidative conditions.
| Compound | Protecting Group | Deprotection Method | Reagents and Conditions | Reaction Time (h) | Yield (%) |
| 1 | Benzyl (Bn) | Reductive Cleavage | H₂, 10% Pd/C, EtOH, rt | 4 | >95 |
| 1 | Benzyl (Bn) | Oxidative Cleavage | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt | 24 | No Reaction |
| 2 | p-Methoxybenzyl (PMB) | Reductive Cleavage | H₂, 10% Pd/C, EtOH, rt | 3 | >95 |
| 2 | p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt | 0.5 | 92 |
Analysis and Discussion
The experimental data clearly demonstrates the principle of orthogonal protection.
This compound (Compound 1) is highly stable to oxidative cleavage with DDQ, showing no reaction even after 24 hours. This robustness makes it an ideal protecting group when subsequent synthetic steps involve oxidative conditions that might unintentionally cleave a more labile group. Its removal is efficiently achieved via catalytic hydrogenolysis, affording the deprotected phenol in excellent yield.[3]
4-((4-methoxybenzyl)oxy)-2-methoxytoluene (Compound 2) , the PMB-protected analogue, showcases remarkable lability under oxidative conditions. The deprotection with DDQ is rapid and high-yielding.[5] This reactivity is attributed to the electron-rich nature of the p-methoxybenzyl group, which facilitates the formation of a stabilized carbocation upon oxidation. While it can also be removed by hydrogenolysis, its key advantage lies in its selective cleavage under mild oxidative conditions that leave the standard benzyl ether intact. This orthogonality is crucial in the synthesis of complex molecules where multiple hydroxyl groups need to be selectively unmasked.[6][8]
The choice between these two protecting groups is therefore a strategic one, dictated by the overall synthetic plan:
-
Choose this compound when robustness to a wide range of conditions, particularly oxidative reagents, is required, and when the presence of reducible functional groups is not a concern for the final deprotection step.
-
Choose the PMB analogue when mild, non-reductive deprotection is necessary to preserve other sensitive functionalities in the molecule, or when selective deprotection in the presence of a standard benzyl ether is desired.
Experimental Protocols
General Protocol for the Protection of Creosol
Synthesis of this compound (1): To a solution of creosol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature. Benzyl bromide (BnBr, 1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours.[9][10] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound as a colorless oil.
Synthesis of 4-((4-methoxybenzyl)oxy)-2-methoxytoluene (2): The same procedure is followed as for compound 1 , but using p-methoxybenzyl chloride (PMBCl, 1.2 eq) in place of benzyl bromide.
Deprotection Protocols
Reductive Deprotection (Hydrogenolysis): The protected creosol (1.0 eq) is dissolved in ethanol, and 10% palladium on carbon (Pd/C, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected creosol.
Oxidative Deprotection (DDQ): To a solution of the PMB-protected creosol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[8]
Caption: Step-by-step experimental protocols for protection and deprotection.
Conclusion
This guide provides a comparative benchmark of this compound and its p-methoxybenzyl analogue as protecting groups for creosol. While both are effective, their utility is dictated by the desired deprotection strategy and the overall synthetic context. This compound offers superior stability, particularly against oxidative reagents, whereas its PMB counterpart allows for mild and selective oxidative deprotection. This data-driven comparison empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency and functional group compatibility.
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A Senior Application Scientist's Guide to the Synthesis of 4-Benzyloxy-3-methoxy-toluene: An Economic and Environmental Comparison
Executive Summary
4-Benzyloxy-3-methoxy-toluene, a key intermediate in the synthesis of specialized organic molecules, is accessible through several synthetic pathways. The choice of route is a critical decision, balancing economic viability with environmental responsibility and safety. This guide provides an in-depth comparison of the most prevalent synthesis methods, moving beyond simple yield comparisons to offer a holistic analysis of process mass intensity, reagent hazards, and overall sustainability. We will dissect two primary strategies: the direct benzylation of 2-methoxy-4-methylphenol (creosol) and a two-step approach starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin). This analysis is designed to empower researchers, process chemists, and drug development professionals to make informed decisions that align with both budgetary constraints and modern green chemistry principles.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial protected building block in multi-step organic synthesis. The benzyl ether functionality provides a robust protecting group for the phenolic hydroxyl, which can be readily removed under mild hydrogenolysis conditions. This stability allows for extensive chemical modifications at other positions of the aromatic ring or side chain, making it a valuable precursor in the pharmaceutical and fragrance industries.
The selection of a synthetic route is a multi-faceted challenge. While classical methods may offer high yields, they often rely on hazardous reagents and generate significant waste. Modern approaches, such as those employing phase-transfer catalysis or starting from bio-renewable feedstocks like vanillin, present compelling alternatives.[1][2] This guide will provide the necessary data and rationale to navigate these choices effectively.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from two primary starting materials, each defining a distinct synthetic philosophy.
Caption: Primary disconnection approaches for this compound synthesis.
-
Route 1: A single-step etherification of creosol. This is the most direct approach.
-
Route 2: A two-step process involving the benzylation of vanillin, followed by the reduction of the aldehyde group to a methyl group. This route leverages the wide availability and renewable nature of vanillin.[1]
Method 1: Direct Benzylation of Creosol via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4] In this case, the phenoxide of creosol acts as the nucleophile, attacking the electrophilic carbon of benzyl chloride.
Variant A: Classical Conditions
This approach typically involves reacting creosol with benzyl chloride in a polar aprotic solvent like acetone or DMF, using a powdered base such as potassium carbonate (K₂CO₃).
Causality and Experimental Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive base is sufficient to deprotonate the acidic phenol (pKa ≈ 10). It is heterogeneous in many organic solvents, necessitating efficient stirring.
-
Solvent (Acetone/DMF): These polar aprotic solvents effectively solvate the potassium cation without interfering with the nucleophilicity of the phenoxide anion, thus promoting the Sₙ2 reaction. DMF provides higher solubility but is more difficult to remove and has associated toxicity concerns.
-
Temperature: The reaction is often heated to reflux to increase the reaction rate.
Caption: The Sₙ2 mechanism of the Williamson ether synthesis.
Experimental Protocol (Classical):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add creosol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of creosol).
-
Stir the suspension vigorously and add benzyl chloride (1.1 eq) dropwise.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with 1M NaOH (to remove unreacted creosol) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Variant B: Phase-Transfer Catalysis (PTC)
PTC is a powerful modification that enhances reactivity in heterogeneous systems.[5] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with benzyl chloride.[6]
Causality and Experimental Choices:
-
Catalyst (TBAB): The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, creating an ion pair that is soluble in the organic solvent. This dramatically increases the effective concentration of the nucleophile in the desired phase.
-
Solvent System: PTC allows for the use of less polar, non-toxic solvents like toluene with an aqueous solution of a base (e.g., NaOH). This avoids the need for anhydrous conditions and expensive polar aprotic solvents.
Caption: PTC workflow for shuttling the phenoxide anion.
Experimental Protocol (PTC):
-
To a round-bottom flask, add creosol (1.0 eq), toluene (10 mL per gram), benzyl chloride (1.1 eq), and TBAB (0.05 eq).
-
Add a 50% aqueous solution of NaOH (2.0 eq) dropwise with vigorous stirring.
-
Heat the mixture to 60-70 °C and monitor by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction, separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which is often of high purity.
Method 2: Two-Step Synthesis from Vanillin
This strategy begins with the widely available, bio-based platform chemical vanillin. The process requires two distinct transformations: benzylation of the phenol and reduction of the aldehyde.
Step 4.1: Benzylation of Vanillin
The phenolic hydroxyl of vanillin is chemically identical to that of creosol, and thus the same Williamson ether synthesis methods apply. The product of this step is 4-benzyloxy-3-methoxybenzaldehyde.[7] Both the classical K₂CO₃/acetone method and the more efficient PTC method can be employed, with similar rationales as described in Section 3.
Step 4.2: Reduction of the Aldehyde to a Methyl Group
The choice of reduction method is critical from a green chemistry perspective.
-
Classical (Not Recommended): The Wolff-Kishner (hydrazine, strong base, high heat) and Clemmensen (amalgamated zinc, strong acid) reductions are effective but use highly toxic reagents and harsh conditions, generating significant hazardous waste.
-
Greener Alternative (Catalytic Hydrogenation): A two-stage catalytic approach is often preferred. First, the aldehyde is reduced to a benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The resulting alcohol is then subjected to hydrogenolysis using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, which cleaves the C-O bond and replaces it with a C-H bond. In some cases, direct hydrogenolysis of the aldehyde to the methyl group can be achieved under more forcing conditions.
Experimental Protocol (Greener Reduction):
-
Alcohol Formation: Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq) in methanol. Cool in an ice bath and add sodium borohydride (1.2 eq) portion-wise. Stir for 1-2 hours. Quench carefully with water and extract the product alcohol with an organic solvent.
-
Hydrogenolysis: Dissolve the intermediate alcohol in ethanol or ethyl acetate. Add 10% Pd/C catalyst (1-5 mol%). Purge a hydrogenation vessel with nitrogen, then introduce hydrogen gas (typically via balloon or Parr hydrogenator at 50 psi). Stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the final product.
Economic and Environmental Comparative Analysis
The optimal synthesis route depends on the specific priorities of the laboratory or manufacturing facility, including scale, budget, and environmental policy.
Data Summary Tables
Table 1: Economic and Performance Comparison
| Metric | Method 1A (Classical) | Method 1B (PTC) | Method 2 (Vanillin Route) |
| Starting Material Cost | Moderate (Creosol) | Moderate (Creosol) | Low (Vanillin) |
| Key Reagent Cost | Low (K₂CO₃, BnCl) | Moderate (NaOH, BnCl, TBAB) | High (NaBH₄, Pd/C Catalyst) |
| Solvent Cost | Moderate (Acetone/DMF) | Low (Toluene) | Low (Methanol/Ethanol) |
| Typical Yield | 80-90% | 90-98% | 75-85% (over 2 steps) |
| Reaction Time | 8-12 hours | 2-4 hours | 4-6 hours (total) |
| Energy Input | High (Reflux) | Moderate (60-70 °C) | Low (RT to 50°C) |
| Ease of Purification | Moderate | High | Moderate |
Table 2: Environmental and Safety Comparison
| Metric | Method 1A (Classical) | Method 1B (PTC) | Method 2 (Vanillin Route) |
| Atom Economy | High | High | Moderate |
| Process Mass Intensity (PMI) ¹ | High (~15-25) | Low (~5-10) | Moderate (~10-20) |
| Primary Reagent Hazards | Benzyl Chloride (lachrymator, toxic)[8][9] | Benzyl Chloride, NaOH (corrosive)[8][9] | NaBH₄ (flammable solid), H₂ (flammable gas) |
| Solvent Hazards | Acetone (flammable), DMF (reprotoxic) | Toluene (flammable, toxic) | Methanol (toxic), Ethanol (flammable) |
| Major Waste Streams | K₂CO₃/KCl salts, organic solvent | NaCl/NaBr salts, catalyst, aqueous waste | Borate salts, used catalyst, organic solvent |
¹Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI is better.[10]
In-Depth Discussion
-
Economic Perspective: The direct benzylation of creosol using Phase-Transfer Catalysis (Method 1B) often presents the best economic case. While the catalyst adds a minor upfront cost, the significantly shorter reaction times, lower energy input, reduced solvent usage, and typically higher yields lead to greater throughput and lower operational costs, especially at scale. The vanillin route (Method 2) starts with a cheaper raw material but incurs costs from the additional reduction step, particularly the price of the palladium catalyst.
-
Environmental & Safety Perspective: From a green chemistry standpoint, the choice is more nuanced.
-
Method 1B (PTC) is highly attractive due to its low PMI. It minimizes solvent waste and operates under milder conditions than the classical approach.[5] However, it still uses the hazardous lachrymator, benzyl chloride.[8][9][11]
-
Method 2 (Vanillin Route) earns points for using a bio-renewable starting material.[1] The catalytic hydrogenation step is also considered green as it avoids stoichiometric toxic reagents and the primary byproduct is water. The main safety concerns are the handling of flammable hydrogen gas and the pyrophoric nature of spent Pd/C catalyst if allowed to dry.
-
Method 1A (Classical) is the least favorable from an environmental standpoint due to its high energy consumption, longer reaction times, and potential use of hazardous solvents like DMF.
-
Conclusion and Recommendations
There is no single "best" method for the synthesis of this compound; the optimal choice is context-dependent.
-
For Large-Scale Industrial Production: Method 1B (PTC from Creosol) is highly recommended. It offers the most favorable balance of high yield, rapid reaction time, process efficiency (low PMI), and economic viability. The hazards of benzyl chloride can be effectively managed in a controlled industrial setting.
-
For Lab-Scale Synthesis & Green Chemistry Focus: Method 2 (Vanillin Route) is an excellent choice. It provides a compelling narrative of converting a renewable resource into a valuable chemical intermediate using modern, greener catalytic methods. It is particularly suitable for academic or research settings where demonstrating sustainable practices is a priority.
-
Classical Approach (Method 1A): This method remains a viable option if cost is the absolute primary driver and the necessary reagents (K₂CO₃, acetone) are readily available, but it is increasingly being superseded by the more efficient and environmentally conscious PTC and bio-based routes.
Ultimately, by carefully considering the trade-offs between economic inputs and environmental outputs, chemists can select a synthetic strategy that is not only effective but also responsible.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Benzyloxy-3-methoxy-toluene
Introduction: As a key intermediate in the synthesis of catecholamine derivatives and agricultural fungicides, 4-Benzyloxy-3-methoxy-toluene is a compound frequently handled by researchers in drug development and chemical synthesis.[1][2] While its utility in the lab is clear, the responsibility for its safe and compliant disposal is a critical aspect of the research lifecycle. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste, grounded in the principles of laboratory safety and regulatory compliance. Our objective is to empower you, the researcher, with the knowledge to manage this chemical waste stream confidently and safely, ensuring protection for yourself, your colleagues, and the environment.
Part 1: Hazard Characterization and the Principle of Prudent Practice
The overarching principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all potential waste products.[6] This aligns with the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" management system established under the Resource Conservation and Recovery Act (RCRA), which holds waste generators responsible for the hazardous waste they produce from the moment it is generated until its ultimate disposal.[7][8]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Recommended Precaution |
|---|---|---|
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | Wear nitrile gloves and a lab coat. Ensure skin is not exposed. |
| Eye Irritant | May cause serious irritation, redness, or pain. | Wear chemical safety goggles or a face shield. |
| Respiratory Irritant | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area or a chemical fume hood. |
| Aquatic Hazard | Assumed to be potentially harmful to aquatic life based on general principles for aromatic organic compounds.[9] | Do not dispose of down the drain or in general trash. |
The first step in proper disposal is to determine if the waste is legally defined as "hazardous." Under RCRA, a waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[10] Given its structure, this compound is unlikely to be corrosive or highly reactive, but its ignitability and toxicity must be considered by the generating laboratory, often in consultation with your institution's Environmental Health & Safety (EHS) department.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Disposing of this compound is not a single action but a systematic process. The following workflow ensures safety and compliance at every stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Handling and Disposal
1.0 Waste Segregation
-
Causality: The most critical step in preventing dangerous chemical reactions is proper segregation.[11] Mixing incompatible waste streams can lead to gas generation, heat, fire, or explosions. This compound, as an aromatic ether, must be kept separate from strong oxidizing agents.
-
Procedure:
-
Designate a specific waste container for "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids," depending on the form of the waste.
-
Do not mix this waste stream with acids, bases, or oxidizers.[12]
-
Consult a chemical compatibility chart and your institution's EHS guidelines for specific segregation requirements.[13][14]
-
Table 2: Segregation Guide for this compound Waste
| Waste Class | Compatible With | INCOMPATIBLE WITH (DO NOT MIX) |
|---|
| Non-Halogenated Organic | Other aromatic hydrocarbons, ethers, alcohols (unless prohibited by institutional policy). | Strong Oxidizers (e.g., Nitric Acid, Perchlorates), Strong Acids, Strong Bases, Reactive Metals. |
2.0 Containerization and Labeling
-
Causality: Proper containerization prevents leaks and spills, while accurate labeling ensures safe handling and compliant disposal.[15] The Occupational Safety and Health Administration (OSHA) mandates that waste containers be appropriate for the chemical stored.[16]
-
Procedure:
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
List all chemical constituents by their full name, including "this compound." Do not use abbreviations.
-
Indicate the approximate percentage of each component.
-
Mark the date when the first drop of waste was added to the container.[16]
-
Keep the container closed at all times, except when adding waste.[10]
-
3.0 On-Site Accumulation
-
Causality: Federal regulations strictly control the location and duration of hazardous waste storage within a laboratory.[10] These areas, known as Satellite Accumulation Areas (SAAs), must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA.
-
The SAA should be away from sources of ignition or high heat.[11]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[17]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once these limits are reached, the waste must be removed within three days.[10]
-
4.0 Arranging Final Disposal
-
Causality: The final disposal of hazardous waste is a highly regulated process that must be carried out by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18][19]
-
Procedure:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), contact your EHS department to schedule a waste pickup.[10]
-
Provide the EHS staff with accurate information about the container's contents.
-
Retain any paperwork or manifests provided by EHS as a record of proper disposal. This documentation is a key component of regulatory compliance.[15]
-
Part 3: Emergency Procedures for Spills
In the event of a spill, a quick and correct response is crucial to minimize exposure and environmental impact.
-
Procedure for Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
If the material is flammable, turn off all ignition sources.[12]
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[20] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Sweep or scoop the absorbed material into a designated container for solid hazardous waste.[21][22]
-
Label the container as hazardous waste, listing all contents, and dispose of it through the EHS office.
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency EHS number.
-
Do not attempt to clean up a large spill without specialized training and equipment.[12]
-
By adhering to this structured, scientifically-grounded disposal protocol, you can ensure the safe management of this compound waste, upholding your commitment to laboratory safety and environmental stewardship.
References
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Pharmaffiliates. (n.d.). Chemical Name : this compound-d3. Retrieved from [Link]
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A Guide to Personal Protective Equipment for Handling 4-Benzyloxy-3-methoxy-toluene
Immediate Safety and Hazard Assessment
Before handling 4-Benzyloxy-3-methoxy-toluene, it is crucial to understand its potential hazards to ensure the implementation of appropriate safety measures. Based on data for the analogous compound, 4-Benzyloxy-3-methoxybenzaldehyde, researchers should anticipate the following risks:
-
Skin Irritation: The compound is expected to cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
-
Combustible Solid: The material is a combustible solid, which means it can catch fire, though it requires a higher ignition temperature than flammable liquids.[4]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing and transferring solids | Chemical safety goggles | Nitrile gloves, Lab coat | Work in a chemical fume hood or wear an N95 respirator |
| Preparing solutions | Chemical safety goggles and face shield | Nitrile gloves, Lab coat or chemical-resistant apron | Chemical fume hood |
| Post-handling cleanup | Chemical safety goggles | Nitrile gloves, Lab coat | Well-ventilated area |
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Chemical Safety Goggles: These should be worn at all times when handling the compound in any form.
-
Face Shield: When there is a potential for splashing, such as when preparing solutions or during a large-scale transfer, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation, the following protective gear is recommended:
-
Gloves: Chemical-resistant gloves are essential. While specific permeation data for this compound is unavailable, nitrile gloves are a suitable initial choice for handling many organic chemicals.[5] It is crucial to change gloves immediately if they become contaminated.
-
Lab Coat: A standard lab coat should be worn to protect street clothing and skin from accidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection
To mitigate the risk of respiratory irritation, engineering controls are the first line of defense.
-
Chemical Fume Hood: Whenever possible, handle this compound within a certified chemical fume hood to contain any dust or potential vapors.
-
N95 Respirator: If a fume hood is not available for handling the solid form, a NIOSH-approved N95 respirator should be used to protect against airborne particulates.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the solid chemical, avoiding the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Remove PPE carefully to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal: Dispose of the hazardous waste in accordance with your institution's guidelines and local, regional, and national regulations.[6] Do not dispose of this chemical down the drain or in the regular trash.[7]
Visualized PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
NIOSH. (2017). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Centers for Disease Control and Prevention. [Link]
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Wayne State University. (n.d.). Flammable Solid Chemicals SOP. [Link]
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MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. [Link]
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SEATEX. (2023). The Keys to Handling Flammable and Combustible Chemicals Safely. [Link]
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International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. [Link]
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American Chemistry Council. (n.d.). Protective Equipment. [Link]
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ACTenviro. (2024). Hazard Class 4: Understanding the Hazard of Flammable Solids. [Link]
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NIOSH. (2016). Personal Protective Equipment. Centers for Disease Control and Prevention. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
